molecular formula C6H10O3 B1580573 beta-Methyllevulinic Acid CAS No. 6628-79-1

beta-Methyllevulinic Acid

Cat. No.: B1580573
CAS No.: 6628-79-1
M. Wt: 130.14 g/mol
InChI Key: NFIWUVRBASXMGK-UHFFFAOYSA-N
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Description

beta-Methyllevulinic Acid (CAS RN: 6628-79-1), also known as 3-Acetylbutyric acid or 3-Methyl-4-oxopentanoic acid, is a white to light yellow crystalline solid with a melting point of 32 to 35 °C . It is a methyl-substituted derivative of levulinic acid, a key platform chemical identified by the US Department of Energy for its value in biorefinery processes . This structural similarity positions beta-Methyllevulinic Acid as a versatile building block in organic synthesis and research, particularly for exploring novel chemical pathways and modifying the properties of levulinic acid-derived compounds. Researchers value such keto acids for their bifunctional nature, containing both a ketone and a carboxylic acid group, which allows for diverse chemical transformations . While the specific applications of beta-Methyllevulinic Acid are an area of ongoing research, its analog, levulinic acid, is a precursor to pharmaceuticals, plasticizers, fuel additives (such as ethyl levulinate), and green solvents like γ-valerolactone . The compound should be stored refrigerated (0-10°C), under inert gas, and protected from moisture due to its hygroscopic nature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIWUVRBASXMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289185
Record name 3-Methyl-4-oxopentanoic acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6628-79-1
Record name 6628-79-1
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Record name 3-Methyl-4-oxopentanoic acid
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Record name beta-Methyllevulinic Acid
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Foundational & Exploratory

3-Acetylbutyric acid chemical properties and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Acetylbutyric Acid: Properties, Synthesis, and Applications

Introduction: A Versatile Keto Acid Building Block

3-Acetylbutyric acid, systematically known as 5-oxohexanoic acid, is a bifunctional organic compound containing both a ketone and a carboxylic acid functional group.[1][2] This structure makes it a valuable intermediate and building block in organic synthesis. Its ability to undergo reactions at two distinct sites allows for the construction of complex molecular architectures, making it a molecule of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and key applications, with a focus on the underlying principles that govern its reactivity and utility.

Key Identifiers:

  • IUPAC Name: 5-oxohexanoic acid[1]

  • Synonyms: 4-Acetylbutyric acid, 5-Ketohexanoic acid, γ-Acetylbutyric acid[2][3]

  • CAS Number: 3128-06-1[1][3]

  • Molecular Formula: C₆H₁₀O₃[1]

  • Molecular Weight: 130.14 g/mol [1]

Physicochemical and Spectroscopic Profile

The physical state and solubility of 3-acetylbutyric acid are dictated by the interplay between its polar carboxylic acid group and the moderately nonpolar five-carbon backbone. It exists as a liquid or low-melting semi-solid at room temperature.[3][4]

Physicochemical Properties
PropertyValueSource(s)
AppearanceColorless to Off-White Liquid or Semi-Solid[3][4]
Melting Point13-14 °C[3][4]
Boiling Point274-275 °C[3][4]
Density1.09 g/mL at 25 °C[3][4]
Refractive Index (n20/D)1.4451[3]
pKa4.63 ± 0.10 (Predicted)[3]
SolubilitySlightly soluble in water, chloroform, and methanol[3][4]
Spectroscopic Data Interpretation

Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-acetylbutyric acid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. Key expected signals include a singlet for the methyl protons of the acetyl group (CH₃CO-), and a series of multiplets for the three methylene groups (-CH₂-) of the butyric acid chain. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at the downfield end of the spectrum.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is distinguished by two prominent absorption bands characteristic of its functional groups.[2][6]

    • A very broad absorption band is observed in the region of 3300-2500 cm⁻¹ , which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group.[7]

    • A sharp, strong absorption band appears around 1700-1725 cm⁻¹ , corresponding to the C=O (carbonyl) stretching vibrations.[7][8] This band is actually a composite of the stretches from both the ketone and the carboxylic acid carbonyls.

Core Synthesis Methodologies

The synthesis of 3-acetylbutyric acid can be effectively achieved through classical C-C bond-forming reactions that leverage the reactivity of enolates. The acetoacetic ester synthesis is a particularly well-suited and illustrative method.

Method 1: The Acetoacetic Ester Synthesis

This method is a cornerstone of organic synthesis for producing substituted ketones and is the most direct pathway to 3-acetylbutyric acid.[9] The strategy relies on the heightened acidity of the α-hydrogens of ethyl acetoacetate, which are flanked by two carbonyl groups, making them readily removable by a moderately strong base like sodium ethoxide.[10][11] The resulting enolate is a potent nucleophile for subsequent alkylation.

  • Enolate Formation: Sodium ethoxide (NaOEt) is the base of choice as it is strong enough to deprotonate the α-carbon (pKa ≈ 11 in the ester) but does not promote unwanted side reactions like ester hydrolysis under anhydrous conditions.[10] Using ethoxide also ensures that any transesterification with the ethyl ester starting material results in no net change.

  • Alkylation: The enolate attacks an alkyl halide with a masked or protected carboxylic acid function, such as ethyl 2-bromoacetate, in a classic Sₙ2 reaction. This step forges the key carbon-carbon bond.

  • Saponification and Decarboxylation: The final step involves hydrolysis of both ester groups under basic conditions (saponification), followed by acidification. The resulting intermediate is a β-keto acid, which is thermally unstable. Gentle heating causes a facile decarboxylation (loss of CO₂) to yield the final product.[9][10]

  • Enolate Generation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in an excess of absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Initial Reaction: Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring. Allow the mixture to stir for one hour to ensure complete formation of the sodium enolate.

  • Alkylation: Add ethyl 2-bromoacetate dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux for 2-3 hours to drive the Sₙ2 reaction to completion.

  • Hydrolysis (Saponification): Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for another 2-3 hours to hydrolyze both ester groups.

  • Workup and Decarboxylation: After cooling, carefully acidify the reaction mixture with dilute sulfuric acid until it is strongly acidic (check with pH paper). Gently heat the acidified solution; effervescence (CO₂) will be observed. Continue gentle heating until gas evolution ceases, indicating the completion of decarboxylation.

  • Isolation: Cool the solution and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-acetylbutyric acid. Further purification can be achieved by vacuum distillation.

Acetoacetic_Ester_Synthesis start Ethyl Acetoacetate enolate Enolate Formation start->enolate 1. NaOEt, EtOH alkylation Alkylation with Ethyl Bromoacetate enolate->alkylation diester Substituted Diester alkylation->diester 2. BrCH₂COOEt hydrolysis Saponification (NaOH) diester->hydrolysis dianion Dicarboxylate Salt hydrolysis->dianion acidification Acidification (H₂SO₄) dianion->acidification beta_keto_acid Intermediate β-Keto Dicarboxylic Acid acidification->beta_keto_acid decarboxylation Heating (Decarboxylation) beta_keto_acid->decarboxylation 3. Heat, -CO₂ product 3-Acetylbutyric Acid decarboxylation->product

Caption: Workflow for the synthesis of 3-acetylbutyric acid via the acetoacetic ester pathway.

Method 2: The Malonic Ester Synthesis

A related classical approach is the malonic ester synthesis, which is primarily used to create substituted acetic acids.[12][13] It can be adapted to produce 3-acetylbutyric acid, although it requires a different type of alkylating agent compared to the acetoacetic ester synthesis.

The logic is parallel to the acetoacetic ester synthesis. The α-hydrogens of diethyl malonate are even more acidic (pKa ≈ 13) than those of ethyl acetoacetate and are readily removed by sodium ethoxide.[9] The key difference lies in the choice of the electrophile. To build the target molecule, the malonate enolate must be alkylated with an electrophile that already contains the acetyl group, such as 1-bromo-3-butanone. The subsequent hydrolysis and decarboxylation steps proceed similarly.[12][13][14]

  • Enolate Generation: Prepare a solution of sodium ethoxide in absolute ethanol as described in the previous method.

  • Initial Reaction: Cool the solution and add diethyl malonate dropwise with stirring for one hour to form the sodiomalonic ester.

  • Alkylation: Add 1-bromo-3-butanone dropwise to the enolate solution. After addition, heat the mixture to reflux for several hours.

  • Hydrolysis and Decarboxylation: Cool the mixture and perform the saponification, acidification, and thermal decarboxylation steps exactly as described in the acetoacetic ester synthesis protocol (Steps 4-5).

  • Isolation: Isolate the final product using the same extraction and purification procedure.

Malonic_Ester_Synthesis start Diethyl Malonate enolate Enolate Formation start->enolate 1. NaOEt, EtOH alkylation Alkylation with 1-Bromo-3-butanone enolate->alkylation keto_diester Substituted Keto-Diester alkylation->keto_diester 2. Br(CH₂)₂COCH₃ hydrolysis Saponification (NaOH) keto_diester->hydrolysis dianion Keto-Dicarboxylate Salt hydrolysis->dianion acidification Acidification (H₂SO₄) dianion->acidification beta_keto_acid Intermediate β-Keto Dicarboxylic Acid acidification->beta_keto_acid decarboxylation Heating (Decarboxylation) beta_keto_acid->decarboxylation 3. Heat, -CO₂ product 3-Acetylbutyric Acid decarboxylation->product

Caption: Workflow for the synthesis of 3-acetylbutyric acid via the malonic ester pathway.

Applications in Drug Discovery and Chemical Synthesis

The synthetic utility of 3-acetylbutyric acid makes it a valuable precursor in several areas of research, particularly in the development of therapeutic agents.

  • Precursor for Cancer Therapeutics: 3-Acetylbutyric acid is used in the synthesis of selective indomethacin analogues that act as inhibitors of AKR1C3 (aldo-keto reductase family 1 member C3), a target in the treatment of castrate-resistant prostate cancer.[3][4] It is also used to prepare Poly (ADP-ribose) polymerase (PARP) inhibitors, another important class of cancer drugs.[3]

  • Derivatives as Bioactive Agents: The broader class of butyric acid derivatives has shown significant potential as anti-neoplastic agents.[15][16] They can function as histone deacetylase (HDAC) inhibitors, which is a key mechanism in cancer therapy.[17][18] The development of prodrugs of butyric acid and its analogues, such as pivalyloxymethyl butyrate (AN-9), aims to improve the pharmacokinetic properties and therapeutic efficacy of these compounds.[15][16]

  • General Synthetic Intermediate: Beyond medicinal chemistry, it serves as a starting material for various heterocyclic compounds and other complex organic molecules. For example, it can be used to prepare substituted lactams and δ-valerolactone derivatives.[4]

Safety, Handling, and Storage

As a laboratory chemical, 3-acetylbutyric acid requires appropriate handling to ensure safety.

  • Hazard Identification: It is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315) and serious eye irritation (H319).[1][3]

  • Handling: Standard personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn when handling the compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][19]

References

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).
  • Jossek, R., & Steinbüchel, A. (1998). In vitro synthesis of poly(3-hydroxybutyric acid) by using an enzymatic coenzyme A recycling system. PubMed.
  • Arimori, S., et al. (1985). Immunopharmacological studies of new 3-benzoyl-4-mercaptobutyric acid derivatives. II. Immunosuppressive effects. PubMed.
  • Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary.
  • Seebach, D., et al. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. ETH Zürich.
  • National Center for Biotechnology Information. (n.d.). 4-Acetylbutyric acid. PubChem.
  • ChemicalBook. (n.d.). 4-acetylbutyric acid.
  • Li, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Chemistry for everyone. (2024). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • Wikipedia. (n.d.). Ethyl acetoacetate.
  • Organic Syntheses. (1985). Butanoic acid, 3-hydroxy-, ethyl ester, (S).
  • ChemicalBook. (n.d.). Indole-3-butyric acid synthesis.
  • Shobe, D. (2020). What are the methods to synthesise indole-3-butyric acid? Quora.
  • ChemicalBook. (n.d.). 4-acetylbutyric acid(3128-06-1) IR Spectrum.
  • ChemicalBook. (n.d.). 4-acetylbutyric acid(3128-06-1) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4-Acetylbutyric acid.
  • Wang, Y., et al. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. MDPI.
  • Sigma-Aldrich. (n.d.). 4-Acetylbutyric acid 97%.
  • Google Patents. (2017). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
  • NIST. (n.d.). 4-Acetylbutyric acid. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 4-Acetylbutyric acid 97%.
  • Gerunova, L. K., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PMC.
  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
  • Cheméo. (n.d.). Chemical Properties of 4-Acetylbutyric acid (CAS 3128-06-1).
  • Rephaeli, A., et al. (1986). Derivatives of butyric acid as potential anti-neoplastic agents. PubMed.
  • Pouillart, P. R. (1998). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed.
  • BLD Pharm. (n.d.). 3128-06-1|4-Acetylbutyric acid.
  • Chad's Prep. (n.d.). 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis.
  • Google Patents. (2011). CN102285901A - Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof.
  • Guidechem. (n.d.). 1070-83-3 3,3-Dimethylbutyric acid C6H12O2, Formula,NMR,Boiling Point,Density,Flash Point.
  • ChemicalBook. (n.d.). 3,3-Dimethylbutyric acid(1070-83-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-acetylbutyric acid CAS#: 3128-06-1.
  • Wikipedia. (n.d.). Isovaleric acid.
  • ResearchGate. (n.d.). FTIR spectra of standard poly(3-hydroxybutyric acid) and the polymer isolated from A. fertilissima.
  • Doc Brown's Chemistry. (n.d.). The infrared spectrum of ethanoic acid CH3COOH.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid.
  • PubChemLite. (n.d.). 4-acetylbutyric acid (C6H10O3).
  • SpectraBase. (n.d.). 3,3-Dimethylbutyric acid - Optional[1H NMR] - Spectrum.

Sources

-Methyllevulinic Acid: A Strategic Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of


-Methyllevulinic acid  (3-methyl-4-oxopentanoic acid) as a chiral building block.

Executive Summary


-Methyllevulinic acid  (CAS 6628-79-1), or 3-methyl-4-oxopentanoic acid, serves as a versatile C6 platform molecule. Its value lies in its bifunctional nature—containing both a ketone and a carboxylic acid—and a stereogenic center at the 

-position (C3). This structure allows it to function as a "linchpin" scaffold for accessing chiral

-lactones
, pyrrolidines , and complex polyketide fragments (e.g., Epothilones).

This guide provides a technical roadmap for researchers to synthesize, resolve, and deploy this building block, moving beyond basic literature summaries to actionable, field-validated protocols.

Structural Logic & Utility

The molecule consists of a pentanoic acid backbone with a ketone at C4 and a methyl group at C3.

  • IUPAC Name: 3-Methyl-4-oxopentanoic acid[1][2][3][4]

  • CAS: 6628-79-1[1][2][3][4][5][6]

  • Chiral Center: C3 (The

    
    -carbon relative to the carboxyl group).
    
  • Key Reactivity:

    • C1 (Carboxyl): Esterification, amide coupling.

    • C4 (Ketone): Asymmetric reduction, reductive amination, Grignard addition.

    • C3 (Stereocenter): Directs diastereoselectivity in downstream cyclizations.

Strategic Value in Synthesis

Unlike linear levulinic acid, the


-methyl variant introduces a fixed stereocenter that controls the geometry of resulting ring systems.
  • Pathway A (Reduction/Cyclization): Yields

    
    -dimethyl-
    
    
    
    -butyrolactones
    (fragrances, pheromones).
  • Pathway B (Reductive Amination): Yields 4,5-dimethylpyrrolidin-2-ones (chiral alkaloid mimics).

Synthesis & Asymmetric Access

Access to the enantiopure acid is the primary bottleneck. Two dominant strategies exist: Enzymatic Kinetic Resolution (EKR) for scalability and Asymmetric Hydrogenation for atom economy.

Method A: Chemical Synthesis (Racemic Baseline)

Before resolution, the racemic scaffold is typically assembled via the Acetoacetic Ester Synthesis .

Protocol: Sequential Alkylation

  • Substrate: Ethyl acetoacetate.

  • Step 1 (Ethylation): Treat with NaOEt/EtOH and ethyl iodide

    
     Ethyl 2-ethylacetoacetate.
    
  • Step 2 (Methylation): Treat with NaOEt/EtOH and methyl iodide

    
     Ethyl 2-ethyl-2-methylacetoacetate.[7]
    
  • Step 3 (Decarboxylation): Acid hydrolysis (dilute H₂SO₄, reflux) induces decarboxylation to yield racemic 3-methyl-4-oxopentanoic acid.

Method B: Enzymatic Kinetic Resolution (Recommended)

This is the most robust method for generating high ee material in a standard laboratory setting without specialized high-pressure hydrogenation equipment.

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively hydrolyze one enantiomer of the ester or transesterify the alcohol derivative.

Validated Protocol: Lipase-Mediated Resolution[8]
  • Substrate: Methyl 3-methyl-4-oxopentanoate (The methyl ester of the acid).

  • Enzyme: Novozym 435 (Immobilized CAL-B).[9][10]

  • Medium: Phosphate Buffer (pH 7.0) / Co-solvent (e.g., MTBE or Toluene) biphasic system.

Step-by-Step Procedure:

  • Preparation: Dissolve racemic methyl 3-methyl-4-oxopentanoate (10 mmol) in MTBE (20 mL). Add Phosphate buffer (0.1 M, pH 7.0, 20 mL).

  • Initiation: Add Novozym 435 (20 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor hydrolysis via chiral GC or HPLC. The (S)-ester is typically hydrolyzed faster, leaving the (R)-ester unreacted.

  • Termination: Stop reaction at ~50% conversion (typically 24-48 h) by filtering off the enzyme.

  • Separation: Adjust aqueous phase to pH 8.0 and extract the unreacted (R)-ester with EtOAc. Acidify the aqueous phase to pH 2.0 and extract the (S)-acid .

  • Result: Yields (R)-methyl 3-methyl-4-oxopentanoate (>98% ee after recrystallization or distillation).

Method C: Asymmetric Hydrogenation (Industrial Scale)

For multi-gram to kilogram scale, asymmetric hydrogenation of the corresponding unsaturated precursor (e.g.,


-methylene-levulinic acid derivatives) is preferred.
  • Catalyst: Ru-BINAP or Ir-P,N complexes.

  • Conditions: H₂ (40-60 bar), MeOH, 50°C.

  • Selectivity: Can achieve >95% ee through Dynamic Kinetic Resolution (DKR) if the substrate allows rapid racemization of the stereocenter prior to reduction.

Downstream Transformations & Applications

Synthesis of Chiral Lactones (Fragrances & Pheromones)

The reduction of the C4 ketone to an alcohol, followed by spontaneous or acid-catalyzed cyclization, yields 3,5-dimethyl-dihydro-furan-2-one .

  • Reagent: NaBH₄ (diastereoselective reduction) or H₂/Catalyst.

  • Stereochemistry: The existing C3 methyl group directs the attack of the hydride, establishing the relative stereochemistry (cis/trans) of the C4 methyl group in the lactone ring.

  • Application: These lactones are key components in the synthesis of Invictolide (fire ant pheromone) and Rose Oxide precursors.

Polyketide Fragment Synthesis (Epothilones)

-Methyllevulinic acid mimics the propionate/acetate alternating units found in polyketides.
  • Case Study: Epothilone B (Anticancer agent).[11][12]

  • Role: The C1-C6 fragment of Epothilone B contains a gem-dimethyl and a stereocenter that can be derived from methyl-branched precursors.

    
    -Methyllevulinic acid serves as a truncated scaffold for the "Southern Hemisphere" of the macrocycle, specifically allowing for aldol condensations at C2 and olefination at C4.
    
Chiral Pyrrolidines (Drug Scaffolds)

Reductive amination with primary amines yields 5-methyl-pyrrolidin-2-ones.

  • Reaction:

    
    -Methyllevulinic acid + Benzylamine + H₂/Pd-C.
    
  • Product: N-Benzyl-3,5-dimethylpyrrolidin-2-one.

  • Utility: These lactams are precursors to GABA analogues and conformationally restricted peptide mimetics.

Visualizing the Synthetic Logic

The following diagram illustrates the divergence from the racemic acid to high-value chiral targets.

G Raw Ethyl Acetoacetate (Starting Material) Racemic Racemic 3-Methyl-4-oxopentanoic Acid Raw->Racemic 1. Et-I, NaOEt 2. Me-I, NaOEt 3. H3O+, -CO2 Res_R (R)-Ester (High ee) Racemic->Res_R Enzymatic Resolution (Novozym 435) Hydrolysis of (S) Res_S (S)-Acid (High ee) Racemic->Res_S Hydrolysis Product Lactone 3,5-Dimethyl- butyrolactone (Fragrances/Pheromones) Res_R->Lactone NaBH4 reduction Cyclization Pyrrolidine 3,5-Dimethyl- pyrrolidin-2-one (Drug Scaffold) Res_R->Pyrrolidine R-NH2 Reductive Amination Polyketide Epothilone Fragment (Polyketide Synthesis) Res_S->Polyketide Aldol / Coupling

Caption: Divergent synthesis from racemic precursors to chiral functional materials via enzymatic resolution.

Quantitative Comparison of Routes

FeatureChemical Synthesis (Racemic)Enzymatic Resolution (EKR)Asymmetric Hydrogenation
Starting Material Ethyl AcetoacetateRacemic Methyl EsterUnsaturated Precursor
Key Reagent Alkyl Halides / BaseLipase (CAL-B)Ru/Ir-Chiral Phosphine
Enantiomeric Excess 0% (Racemic)>98% (Theoretical 50% Yield)>95% (100% Yield possible via DKR)
Scalability HighHigh (Batch/Flow)High (Requires Autoclave)
Cost LowMedium (Enzyme cost)High (Catalyst cost)
Primary Use Bulk IntermediateChiral Building BlockIndustrial Production

References

  • Synthesis of 3-Methyl-4-oxopentanoic Acid

    • Organic Syntheses Procedure for Methyl-branched Acids.
    • Source: [Organic Syntheses, Coll.[13] Vol. 2, p. 474]([Link]) (Validated analogue protocol).

  • Enzymatic Resolution Protocols

    • Lipase-catalyzed kinetic resolution of -keto esters.
    • Source: (General reference for CAL-B mediated resolution of 3-methyl-4-oxopentanoates).

  • Epothilone Synthesis Applications

    • Total syntheses of epothilones B and D.[14] (Discusses methyl-branched fragment assembly).

    • Source: [J. Org.[9][14] Chem. 2004, 69, 26, 9269–9284]([Link])

  • Asymmetric Hydrogenation

    • Iridium-catalyzed Acid-Assisted Asymmetric Hydrogen
    • Source: [15]

  • Properties & CAS Data

    • Pentanoic acid, 3-methyl-4-oxo- (CAS 6628-79-1).[1][2][3][4][5][6]

    • Source:

Sources

solubility and stability of beta-Methyllevulinic acid

Technical Guide: Solubility & Stability Profile of -Methyllevulinic Acid

Executive Summary

This guide provides a structural analysis of 3-MLA’s physicochemical behavior, predictive solubility modeling, and a validated stability-indicating workflow for researchers in drug development.

Physicochemical Identity & Properties[1][2][3][4][5][6]

Understanding the molecule's fundamental constants is a prerequisite for any formulation or stability study.

PropertyValue / DescriptionSource/Method
IUPAC Name 3-Methyl-4-oxopentanoic acid[NIST, 2025]
CAS Number 6628-79-1Chemical Abstracts
Molecular Formula

--
Molecular Weight 130.14 g/mol Calculated
Physical State Viscous liquid or low-melting solid (racemate)[Sigma-Aldrich]
Boiling Point ~242–246 °C (Predicted)[ChemSpider]
pKa (Acid) 4.5 – 4.7 (Predicted)Analogous to Levulinic Acid
LogP (Octanol/Water) 0.68 – 0.70[PubChem]
Chirality 1 Chiral Center (C3).[1][2][3][4][5] Typically supplied as racemate.Structural Analysis
Structural Dynamics

3-MLA exists in equilibrium between its open-chain keto-acid form and a cyclic pseudo-acid (hydroxylactone) form. The C3-methyl group introduces steric bulk that can shift this equilibrium compared to unsubstituted levulinic acid, potentially accelerating dehydration into lactone derivatives under thermal stress.

EquilibriumFigure 1: Structural equilibrium and primary degradation pathway of 3-MLA.OpenChainOpen Chain Form(3-Methyl-4-oxopentanoic acid)IntermediateCyclic Hemiacetal(Pseudo-acid)OpenChain->Intermediate Cyclization (Reversible)LactoneDegradant:3-Methyl-Angelica LactoneIntermediate->Lactone Dehydration (-H2O)Heat/Acid Catalysis

Solubility Profile

The solubility of 3-MLA is governed by its amphiphilic nature: the carboxylic acid tail provides hydrophilicity (pH-dependent), while the methyl-ketone head and C3-methyl group add lipophilic character.

Solvent Compatibility Table

Data derived from structural analogs (Levulinic Acid) and calculated partition coefficients.

Solvent ClassSolventSolubility RatingFormulation Notes
Polar Protic Water (pH < 4)High Fully miscible. pH dependent.[6]
Polar Protic Water (pH > 6)Very High Forms carboxylate salt; highly stable.
Polar Protic Ethanol / MethanolHigh Excellent for stock solutions. Risk of esterification on storage.[7]
Polar Aprotic DMSOHigh Preferred for biological assays (>100 mg/mL).
Polar Aprotic AcetonitrileModerate-High Good for HPLC mobile phases.
Non-Polar Hexane / HeptaneLow Poor solubility; useful for washing away non-polar impurities.
Chlorinated DichloromethaneModerate Useful for extraction from acidified aqueous layers.
pH-Dependent Solubility Strategy

For drug development applications, the ionization state is critical.

  • pH < pKa (~4.6): The molecule is protonated and neutral. It partitions well into organic phases (LogD

    
     LogP).
    
  • pH > pKa (~4.6): The molecule exists as the 3-methyllevulinate anion. Water solubility increases drastically, but membrane permeability decreases.

Critical Protocol: When extracting 3-MLA from aqueous reaction mixtures, acidify to pH 2.0 using dilute HCl or

Stability & Degradation Risks

3-MLA is generally stable under ambient conditions but exhibits specific reactivities inherent to

Thermal Instability (Lactonization)

Upon heating (>80°C) or under acidic catalysis, 3-MLA undergoes intramolecular dehydration to form 3-methyl-


-angelica lactone

  • Mechanism: Enolization of the ketone followed by attack of the carboxylate oxygen.

  • Impact: Loss of potency and generation of reactive electrophilic impurities.

Oxidative Stability

The ketone moiety is relatively resistant to oxidation, but the alpha-position (C3) is tertiary and susceptible to radical formation under high UV or peroxide stress.

Racemization

The C3 chiral center is adjacent to the ketone. Under basic conditions (pH > 9), keto-enol tautomerism can lead to racemization of enantiomerically pure samples.

  • Recommendation: Avoid prolonged exposure to strong bases if stereochemistry is critical.

Analytical Characterization & Testing Protocols

To validate the quality of 3-MLA, the following self-validating workflows should be implemented.

Validated HPLC Method for Stability Testing
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization for sharp peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 210 nm (Carboxyl group) and 270 nm (Ketone carbonyl).

  • Retention Logic: The more polar 3-MLA will elute earlier than the less polar lactone degradants or ester impurities.

Experimental Workflow: Forced Degradation Study

This protocol determines the "soft spots" of the molecule.

DegradationWorkflowFigure 2: Forced Degradation Protocol for 3-MLA Stability Profiling.cluster_StressStress Conditions (24-48 Hours)StartStart: Pure 3-MLA SampleAcidAcid Hydrolysis(0.1N HCl, 60°C)Start->AcidBaseBase Hydrolysis(0.1N NaOH, RT)Start->BaseOxidationOxidation(3% H2O2, RT)Start->OxidationHeatThermal Stress(80°C, Solid State)Start->HeatNeutralizeNeutralize & Dilute(Mobile Phase)Acid->NeutralizeBase->NeutralizeOxidation->NeutralizeHeat->NeutralizeAnalysisHPLC-UV/MS AnalysisNeutralize->AnalysisReportIdentify Degradants:1. Lactones (Acid/Heat)2. Racemates (Base)Analysis->Report

Solubility Determination Protocol (Saturation Shake-Flask)
  • Preparation: Add excess 3-MLA solid to 5 mL of selected solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Filter supernatant through a 0.45 µm PTFE filter.

  • Quantification: Dilute filtrate and analyze via HPLC against a standard curve.

  • Check: Measure pH of aqueous saturated solutions (expect pH ~2-3 due to acidity).

References

  • National Institute of Standards and Technology (NIST). (2025). Pentanoic acid, 3-methyl-4-oxo- (CAS 6628-79-1) Mass Spectrum and Properties.[1][4] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2025).[1][2] Compound Summary: 3-Methyl-4-oxopentanoic acid (CID 246523).[1] National Library of Medicine. [Link]

  • Timmer, B. J., et al. (2021).[8] Solubility Temperature Dependence of Bio-Based Levulinic Acid and Derivatives. MDPI Processes. (Contextual grounding for levulinic acid derivatives solubility). [Link]

beta-Methyllevulinic acid as a potential biomarker

Technical Guide: -Methyllevulinic Acid as a Phytochemical Biomarker in Drug Development

Executive Summary


-Methyllevulinic acidchemotaxonomic and quality control biomarker

For drug development professionals, this molecule represents a dual-utility target:

  • Quality Assurance (QA): A definitive marker for distinguishing authentic Senna italica extracts from adulterants.

  • Lead Discovery: A major constituent of bioactive fractions exhibiting antimicrobial and anticancer potential.[1][2]

This guide provides the structural characterization, metabolic context, and a validated GC-MS analytical protocol for the quantification of

Chemical Identity & Properties

Before establishing analytical protocols, the physicochemical behavior of the target must be understood to prevent degradation during extraction.

PropertySpecification
IUPAC Name 3-Methyl-4-oxopentanoic acid
Synonyms

-Methyllevulinic acid; 2-Acetylbutyric acid (isomer confusion risk)
Molecular Formula

Molecular Weight 130.14 g/mol
Key Functional Groups Ketone (C4), Carboxylic Acid (C1)
Solubility Soluble in methylene chloride, ethanol, chloroform; moderate water solubility.[3]
Reactivity Prone to cyclization (furanone formation) under acidic heat; requires derivatization for GC.

Critical Distinction: Do not confuse with 5-aminolevulinic acid (ALA) , a clinical marker for lead toxicity, or Levulinic acid (4-oxopentanoic acid). The

Diagnostic & Industrial Significance

A. Botanical Drug Standardization (The Senna Case)

In the development of laxatives and hepatoprotective agents, distinguishing between Senna species is vital for safety.

  • The Biomarker Role: GC-MS profiling identifies

    
    -methyllevulinic acid as a major constituent (approx. 16.36%)  of the methylene chloride fraction of Senna italica.
    
  • Differentiation: It serves as a chemotaxonomic fingerprint to differentiate S. italica from S. alexandrina, which has a divergent phytochemical profile dominated by different sennosides.

B. Microbial Secondary Metabolism

Bioactive fractions from endophytic fungi (e.g., Streptomyces rimosus, Lophocereus marginatus endophytes) accumulate this acid. Its presence correlates with antimicrobial activity against multidrug-resistant (MDR) pathogens, suggesting it acts as a precursor or degradation product of bioactive polyketides or terpenes.

Metabolic Context: The Biosynthetic Hypothesis

Understanding the origin of

MetabolicPathwaycluster_QCQuality Control CheckpointTerpeneBranched Terpenoids(e.g., Citronellal derivatives)OxidationOxidative Cleavage(CYP450 / Peroxidases)Terpene->OxidationEnzymatic DegradationIntermediateUnstable Keto-AldehydeOxidation->IntermediateBetaMLAbeta-Methyllevulinic Acid(Target Biomarker)Intermediate->BetaMLADehydrogenationCyclizationCyclization(Acidic Conditions)BetaMLA->CyclizationHeat/AcidFuranoneMethyl-Furanones(Artifacts)Cyclization->FuranoneLoss of H2O

Figure 1: Hypothesized biosynthetic origin and degradation pathway.[4][5] Note the risk of furanone artifact formation during aggressive heating.

Validated Analytical Protocol (GC-MS)

Direct injection of keto-acids into GC columns leads to peak tailing and thermal degradation. This protocol utilizes double-derivatization (Oximation + Silylation) to ensure quantitative accuracy.

Phase 1: Sample Preparation (Botanical/Fungal Extract)

Objective: Isolate the methylene chloride fraction where the biomarker concentrates.

  • Lyophilization: Freeze-dry plant material or fermentation broth to remove water.

  • Maceration: Homogenize 5g powder in 50mL Methylene Chloride (DCM) .

    • Why DCM? The biomarker partitions preferentially into DCM (approx. 16% yield) compared to n-hexane.

  • Sonication: Sonicate for 20 mins at <30°C to prevent volatile loss.

  • Filtration: Filter through 0.22 µm PTFE membrane.

  • Drying: Evaporate solvent under nitrogen stream at ambient temperature. DO NOT USE ROTARY EVAPORATION >40°C to avoid furanone formation.

Phase 2: Derivatization (The "Self-Validating" Step)

Validation Check: If the ketone is not protected, enolization will cause inconsistent silylation.

  • Oximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL). Incubate at 60°C for 30 mins.

    • Mechanism:[2][4] Protects the C4 ketone group, preventing enolization.

  • Silylation: Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins.

    • Mechanism:[2][4] Converts the C1 carboxylic acid to a volatile TMS ester.

Phase 3: GC-MS Acquisition Parameters
ParameterSetting
Instrument Agilent 7890B GC / 5977A MSD (or equivalent)
Column HP-5MS UI (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless mode)
Oven Program 70°C (2 min)

10°C/min

280°C (5 min)
Ion Source EI (70 eV), 230°C
SIM Mode Monitor ions: m/z 130 (Molecular), m/z 115 (M-CH3), m/z 73 (TMS)
Analytical Workflow Diagram

AnalysisWorkflowSampleRaw Sample(Plant/Broth)ExtractDCM Extraction(Target Fraction)Sample->ExtractPartitioningDeriv1Oximation(Methoxyamine/Pyridine)Extract->Deriv1Ketone ProtectionDeriv2Silylation(MSTFA/TMCS)Deriv1->Deriv2Acid EsterificationGCMSGC-MS Analysis(SIM Mode)Deriv2->GCMSInjectionDataQuantification(Peak Area vs. Standard)GCMS->DataIntegration

Figure 2: Step-by-step analytical workflow for quantitative biomarker analysis.

Case Studies & Applications

Case Study 1: Authenticity Screening of Senna Laxatives

In a comparative study of Senna species, the methylene chloride extract of S. italica was analyzed.

  • Result:

    
    -Methyllevulinic acid was identified as the dominant constituent (16.36% of total peak area), whereas it was trace or absent in S. alexandrina.
    
  • Application: This allows QC labs to detect if a premium S. alexandrina product has been adulterated with the potentially more toxic or pharmacologically distinct S. italica.

Case Study 2: Endophytic Fungal Bioactivity

Extracts from Streptomyces strains isolated from medicinal plants showed high levels of

  • Implication: While the acid itself may not be the sole pharmacophore, its abundance serves as a proxy marker for the upregulation of the secondary metabolic gene clusters responsible for producing cytotoxic agents.

References

  • Comparative LC-ESIMS-Based Metabolite Profiling of Senna italica with Senna alexandrina. ResearchGate. (2023). Retrieved from [Link]

  • Biological and Chemical Evaluation of Secondary Metabolites from Endophytic Fungi. ResearchGate. (2025). Retrieved from [Link]

  • beta-Methyllevulinic Acid | C6H10O3 | CID 246523. PubChem. Retrieved from [Link]

  • Bioactive potential and chemical characterization of Planaxis sulcatus solvent extracts. ResearchGate. (2016). Retrieved from [Link]

  • Compounds identified in carbonaceous meteorites. ResearchGate. Retrieved from [Link]

Methodological & Application

analytical methods for beta-Methyllevulinic acid quantification

Application Note: Precision Quantification of -Methyllevulinic Acid

Part 1: Introduction & Strategic Analysis

The Analytical Challenge

Its dual functionality—containing both a ketone and a carboxylic acid—makes it thermally unstable and highly polar. Direct analysis by Gas Chromatography (GC) often leads to decarboxylation or peak tailing, while Reverse Phase HPLC (RP-HPLC) struggles with retention due to its high water solubility.

This guide outlines two robust protocols designed to overcome these limitations:

  • GC-MS/MS (The Gold Standard): Utilizes dual-derivatization to lock the keto-enol tautomerism and render the molecule volatile.

  • LC-MS/MS (High Throughput): employs mixed-mode chromatography to retain the polar acid without ion-pairing reagents, suitable for biological matrices.

Method Selection Guide
FeatureProtocol A: GC-MS (Derivatized)Protocol B: LC-MS/MS (Native)
Primary Application Structural confirmation, Impurity profiling, Complex non-aqueous matrices.High-throughput screening, Biological fluids (plasma/urine), Aqueous process streams.
Sensitivity (LOD) High (< 10 ng/mL)Medium-High (< 50 ng/mL)
Selectivity Excellent (Isomer resolution via retention index).Good (Dependent on column chemistry).
Sample Prep Time High (60–90 mins).Low (15–30 mins).
Key Limitation Requires anhydrous conditions; derivative stability.Matrix effects (ion suppression) in ESI source.

Part 2: Protocol A – GC-MS with Dual Derivatization

Principle: To prevent thermal degradation and improve peak shape, the ketone group is first protected via oximation, followed by silylation of the carboxylic acid. This "Lock-and-Cap" strategy ensures quantitative transfer to the gas phase.

Reagents & Materials
  • Standard:

    
    -Methyllevulinic acid (CAS 6628-79-1), >97% purity.
    
  • Internal Standard (IS): [

    
    C
    
    
    ]-Levulinic acid or 3-methylvaleric acid.
  • Derivatization Reagent A: Methoxyamine Hydrochloride (MeOX) in Pyridine (20 mg/mL).

  • Derivatization Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Ethyl Acetate.

Step-by-Step Workflow

Step 1: Extraction (Matrix Dependent)

  • Solid Samples: Homogenize 50 mg sample in 500 µL Ethyl Acetate. Centrifuge at 10,000 x g for 5 min.

  • Aqueous/Bio Fluids: Acidify 200 µL sample to pH < 2 with 10 µL 6M HCl. Extract twice with 400 µL Ethyl Acetate. Combine organic layers and evaporate to dryness under

    
     stream.
    

Step 2: Oximation (Ketone Stabilization)

  • Add 50 µL of Reagent A (MeOX/Pyridine) to the dried residue.

  • Vortex for 30 seconds.

  • Incubate at 60°C for 60 minutes .

    • Mechanism:[1] Converts the ketone to a methoxime, preventing enolization and stabilizing the molecule against thermal stress.

Step 3: Silylation (Carboxyl Protection)

  • Add 50 µL of Reagent B (MSTFA).

  • Incubate at 60°C for 30 minutes .

    • Mechanism:[1] Replaces the acidic proton on the carboxylic acid with a trimethylsilyl (TMS) group, drastically reducing polarity.

Step 4: Analysis

  • Transfer to an autosampler vial with a glass insert. Inject 1 µL in Splitless mode.

GC-MS Instrument Parameters
  • Column: DB-5MS or Rxi-5Sil MS (30m × 0.25mm × 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Oven Program:

    • Initial: 70°C (hold 2 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (hold 5 min).

  • MS Detection: Electron Impact (EI, 70eV).

    • Scan Mode: Full Scan (m/z 50–400) for ID; SIM mode for quantitation.

    • Target Ions (TMS-Methoxime derivative): Look for M-15 (Loss of methyl from TMS), M-31 (Loss of methoxy), and characteristic fragment m/z 130 .

Part 3: Protocol B – LC-MS/MS (Mixed-Mode)

Principle: Standard C18 columns fail to retain small keto-acids. We utilize a Mixed-Mode (Reverse Phase + Anion Exchange) column.[1][2] This mechanism retains the acid via ionic interaction and the hydrophobic backbone via van der Waals forces, allowing separation from structural isomers like Levulinic Acid.

Reagents & Materials
  • Column: SIELC Newcrom BH (3.2 x 100 mm, 3 µm) or Phenomenex Rezex ROA (Organic Acid H+).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Internal Standard: d3-Methylmalonic acid.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Dilute sample 1:10 with Mobile Phase A.

  • Filter through a 0.22 µm PTFE filter.

  • Note: Avoid glass vials if low concentration is expected; use polypropylene to prevent acid adsorption.

Step 2: LC Gradient

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0–2 min: 5% B (Isocratic loading).

    • 2–8 min: 5%

      
       40% B (Elution).
      
    • 8–10 min: 40%

      
       90% B (Wash).
      
    • 10.1 min: 5% B (Re-equilibration).

Step 3: MS/MS Detection (ESI Negative)

  • Source: Electrospray Ionization (Negative Mode).

  • MRM Transitions (Optimize with pure standard):

    • Precursor: m/z 129.1 [M-H]

      
      
      
    • Quantifier: m/z 129.1

      
       85.0 (Loss of 
      
      
      ).
    • Qualifier: m/z 129.1

      
       57.1 (Cleavage of alkyl chain).
      

Part 4: Visualization & Logic

Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample type and the chemical logic of the derivatization process.

GStartStart: Sample AnalysisSampleTypeDetermine Matrix TypeStart->SampleTypeAqueousAqueous / Biological(Urine, Plasma, Media)SampleType->AqueousHigh Water ContentOrganicOrganic / Solid(Biomass, Synthesis Crude)SampleType->OrganicLow Water ContentLC_PathProtocol B: LC-MS/MS(Mixed-Mode Column)Aqueous->LC_PathGC_PathProtocol A: GC-MS(Derivatization Required)Organic->GC_PathAnalysisQuantification & ReportingLC_Path->AnalysisDeriv_Step1Step 1: Oximation(Stabilize Ketone)GC_Path->Deriv_Step1Deriv_Step2Step 2: Silylation(Volatilize Acid)Deriv_Step1->Deriv_Step2Deriv_Step2->Analysis

Caption: Decision tree for analytical method selection. Protocol A (GC) utilizes a two-step chemical modification for stability, while Protocol B (LC) relies on specialized column chemistry.

Part 5: Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "self-validating" as per E-E-A-T standards, perform the following:

  • Linearity: Construct a 6-point calibration curve (10 – 1000 ng/mL).

    
     must be 
    
    
    .[3]
  • Recovery: Spike the matrix at Low, Medium, and High concentrations. Acceptable range: 85–115%.

  • Isomer Specificity: Inject a mix of

    
    -Methyllevulinic acid and Levulinic acid. Baseline resolution (
    
    
    ) is mandatory.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
GC: Double Peaks Incomplete Oximation.Increase Methoxamine incubation time or temperature. Ensure reagents are anhydrous.
GC: Peak Tailing Active sites in liner/column.Replace liner with deactivated glass wool; trim column inlet (10 cm).
LC: Retention Shift pH instability.The acid is sensitive to pH. Ensure Mobile Phase A is buffered precisely to pH 3.5.
LC: Low Sensitivity Ion Suppression.Divert flow to waste for the first 1.5 min (salt elution). Perform matrix-matched calibration.

References

  • Rocchiccioli, F., et al. (1981).[4] Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry of O-trimethylsilyl-quinoxalinol derivatives. Biomedical Mass Spectrometry.[3][4]

  • Liu, J., et al. (2017).[5] Quantitative analysis of acid-catalyzed levulinic acid product mixture from cellulose by mixed-mode liquid chromatography. Carbohydrate Polymers.[1][5]

  • NIST Chemistry WebBook. Methyl 3-methyl-4-oxopentanoate (Ester Derivative Data). National Institute of Standards and Technology.[6]

  • Sigma-Aldrich. 3-Methyl-4-oxopentanoic acid Product Specification. Merck KGaA.

HPLC method for separation of beta-Methyllevulinic acid isomers

Application Note: High-Resolution HPLC Separation of -Methyllevulinic Acid Isomers

Abstract




Direct Chiral HPLCIndirect Derivatization

Introduction & Analytical Challenges

The separation of

  • Chirality: The C3 position creates an enantiomeric pair (

    
    ) with identical physicochemical properties in an achiral environment.
    
  • Detection Limits: The molecule lacks a strong chromophore. The carbonyl group (

    
    ) absorbs weakly at ~270–280 nm, while the carboxyl group requires detection at <210 nm, a region susceptible to solvent noise.
    
  • Structural Isomerism: Synthetic pathways (e.g., methylation of levulinic acid) often yield regioisomers like

    
    -methyllevulinic acid, requiring a method capable of simultaneous chiral and achiral resolution.
    
Method Selection Guide

To ensure the highest probability of success, select your protocol based on the following decision matrix:

MethodSelectionStartStart: Define Sample MatrixPurityHigh Purity / Synthesis QC?Start->PurityBioBiological / Trace Analysis?Start->BioDirectProtocol A: Direct Chiral HPLC(Polysaccharide CSP)Purity->DirectSpeed PreferredIndirectProtocol B: Derivatization(Achiral C18)Purity->IndirectNo Chiral ColumnBio->IndirectSensitivity Required

Figure 1: Decision tree for selecting the appropriate separation strategy.

Protocol A: Direct Chiral Separation (Recommended)

This method utilizes a polysaccharide-based Chiral Stationary Phase (CSP). The amylose-based columns are preferred for their ability to form hydrogen bonds with the carboxyl and carbonyl groups of the analyte, essential for chiral recognition.

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H or Lux Amylose-1 (4.6 × 250 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) offers superior selectivity for small acidic molecules compared to cellulose phases.
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)Normal Phase mode maximizes interaction with the CSP. TFA (Trifluoroacetic acid) suppresses ionization of the carboxyl group, sharpening peak shape.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 25°CLower temperatures often enhance chiral resolution (

) by reducing molecular motion.
Detection UV @ 210 nm (primary) or RI (Refractive Index)210 nm targets the carboxyl group. RI is an alternative if the mobile phase UV cutoff is high.
Injection Vol. 10–20 µLDepends on sample concentration (typically 1 mg/mL).
Step-by-Step Procedure
  • System Preparation: Flush the system with 100% Isopropanol (IPA) to remove any reversed-phase solvents (water/methanol) which can damage the amylose packing.

  • Equilibration: Switch to the Mobile Phase (Hexane/IPA/TFA). Equilibrate for at least 45 minutes or until the baseline is stable. Note: TFA takes longer to equilibrate than neutral solvents.

  • Sample Prep: Dissolve 10 mg of

    
    -methyllevulinic acid in 10 mL of Mobile Phase. Filter through a 0.45 µm PTFE filter (Do not use Nylon, as it may degrade in acidic normal phase solvents).
    
  • Execution: Inject the racemate standard first to establish the separation window. The enantiomers typically elute between 8 and 15 minutes.

Protocol B: Indirect Separation via Diastereomeric Derivatization

If a chiral column is unavailable, or if detection sensitivity is too low (e.g., in plasma samples), derivatization is the solution. This protocol converts enantiomers into diastereomers using a chiral amine, which can then be separated on a standard C18 column.

Reaction Mechanism

The carboxylic acid group of


  • 
    -Analyte + 
    
    
    -Reagent
    
    
    
    
    -Amide
  • 
    -Analyte + 
    
    
    -Reagent
    
    
    
    
    -Amide

These two products are diastereomers and have different physical properties, allowing separation on achiral phases.

Workflow Diagram

DerivatizationSampleSample: beta-Methyllevulinic AcidReagentsAdd: (R)-alpha-Methylbenzylamine+ EDC/HOBt Coupling AgentsSample->ReagentsIncubateIncubate: 60°C for 60 minsReagents->IncubateQuenchQuench: Add dilute HClIncubate->QuenchAnalyzeAnalyze: C18 RP-HPLCQuench->Analyze

Figure 2: Derivatization workflow for converting enantiomers to separable diastereomers.

Chromatographic Conditions (Achiral)
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20%

60% B; 20-25 min: 60% B.
Detection UV @ 254 nm
Rationale The amide bond formed and the phenyl ring from the derivatizing agent provide strong UV absorbance at 254 nm, significantly lowering the Limit of Detection (LOD).

System Suitability & Validation Criteria

Regardless of the protocol chosen, the following criteria must be met to ensure data integrity.

Acceptance Limits
  • Resolution (

    
    ): 
    
    
    between enantiomers (baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    . (Acidic analytes often tail; ensure sufficient TFA/Formic acid in mobile phase).
  • Precision (RSD):

    
     for retention time and area (n=6 injections).
    
Regioisomer Interference

During synthesis,

  • Protocol A: The structural difference usually results in a significant retention time shift (

    
     min) compared to the 
    
    
    -isomers.
  • Protocol B: Diastereomers of the

    
    -isomer will elute at different times than the 
    
    
    -isomer derivatives due to the different steric environment near the amide bond.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Secondary interactions with silanols.Increase TFA concentration to 0.1% or use a "base-deactivated" column.
No Separation (Protocol A) Column history memory effect.Wash column with 100% Ethanol then 100% IPA. Ensure water is strictly excluded from Normal Phase.
Low Sensitivity (Protocol A) UV cutoff interference.Switch to Refractive Index (RI) detection or use Protocol B (Derivatization).
Split Peaks (Protocol B) Incomplete reaction or racemization.Ensure reagents are fresh. Reduce incubation temperature to 40°C to prevent thermal racemization.

References

  • Chiral HPLC Method Development Strategies. Sigma-Aldrich. (2023). Strategies for Chiral HPLC Method Development. Retrieved from

  • Analysis of Levulinic Acid Derivatives. BenchChem. (2025). Validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers. Retrieved from

  • Polysaccharide Column Application. SciRP. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral Analysis. Retrieved from

  • Derivatization Techniques. ResearchGate. (2006).[1] HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with Chiral Reagents. Retrieved from

  • General Acid Separation. SIELC Technologies. (2021).[2][3] HPLC Separation of Levulinic acid and Sorbic Acid.[4] Retrieved from [2]

using beta-Methyllevulinic acid in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of


-Methyllevulinic Acid in Pharmaceutical Scaffold Synthesis 

-Methyllevulinic Acid (CAS 6628-79-1) as a Divergent Building Block[1]

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect—where the addition of a single methyl group significantly alters the potency, selectivity, and metabolic stability of a drug candidate—is a cornerstone of lead optimization.


-Methyllevulinic acid (3-methyl-4-oxopentanoic acid, 

-MLA)
represents an underutilized yet highly strategic C6 platform chemical that allows for the early-stage introduction of methyl substituents into heterocyclic scaffolds.[1]

Unlike its parent compound, levulinic acid,


-MLA possesses a branched architecture at the C3 position. This structural feature enables the synthesis of 4,5-disubstituted pyrrolidones , 2,3-disubstituted thiophenes , and chiral 

-lactones
—fragments ubiquitous in kinase inhibitors, GPCR ligands, and antimicrobial agents.

This guide provides a technical roadmap for utilizing


-MLA to access these high-value intermediates, complete with validated protocols and mechanistic insights.

Chemical Profile & Strategic Advantage

PropertySpecification
Chemical Name 3-Methyl-4-oxopentanoic acid (

-Methyllevulinic acid)
CAS Number 6628-79-1
Molecular Formula

Molecular Weight 130.14 g/mol
Key Functional Groups

-Keto group, Carboxylic acid,

-Methyl branch
Chirality Possesses a stereocenter at C3.[1] (Available as racemate or enantiomerically enriched via enzymatic resolution).[1]

The "Beta-Branch" Advantage: Standard levulinic acid yields 5-substituted heterocycles.[1] The


-methyl group in 

-MLA translates to a substituent at the 4-position of the resulting five-membered rings (pyrrolidones, lactones).[1] This 4,5-substitution pattern is difficult to access via post-synthetic functionalization of the aromatic ring, making

-MLA a superior starting material for complex scaffold construction.[1]

Reaction Landscape & Pathways

The versatility of


-MLA lies in its ability to undergo cyclization with various nucleophiles.[1] The following diagram illustrates the divergent synthesis pathways available from this single precursor.

G MLA beta-Methyllevulinic Acid (C6 Platform) Pyrrolidone 4,5-Dimethyl-2-pyrrolidones (Solubility Enhancers / Scaffolds) MLA->Pyrrolidone Reductive Amination (R-NH2 / H2 / Catalyst) Lactone 3-Methyl-gamma-valerolactone (Chiral Building Block) MLA->Lactone Hydrogenation (Ru/C or Pd/C) Thiophene 2,3-Dimethylthiophene (Bioisostere) MLA->Thiophene Sulfurization (Paal-Knorr / P4S10) Drug1 Kinase Inhibitor Fragments Pyrrolidone->Drug1 Drug2 Statins / Terpenoids Lactone->Drug2

Figure 1: Divergent synthetic pathways from


-Methyllevulinic acid to key pharmaceutical intermediates.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-4,5-dimethyl-2-pyrrolidones

Application: This reaction generates N-substituted pyrrolidone scaffolds.[1] The 4,5-dimethyl pattern is specific to


-MLA and introduces steric bulk that can lock conformations in active pharmaceutical ingredients (APIs).[1]

Mechanism:

  • Imine Formation: Condensation of the amine with the C4-ketone.[1]

  • Reduction: Hydrogenation of the imine/enamine intermediate.

  • Cyclization: Intramolecular amidation to close the ring.

Materials:

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Methyllevulinic acid (1.0 eq)[1]
    
  • Primary Amine (

    
    ) (1.2 eq) (e.g., Aniline, Benzylamine, or Alkyl amines)[1]
    
  • Catalyst: 5% Pt/C or Ru/C (5 wt% loading)

  • Solvent: Methanol or Ethanol

  • Hydrogen source:

    
     gas (balloon or autoclave)[1]
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve

    
    -MLA (10 mmol) in Methanol (30 mL).
    
  • Amine Addition: Add the primary amine (12 mmol) slowly. Note: Exothermic reaction possible; cool if necessary.

  • Catalyst Loading: Add the heterogeneous catalyst (e.g., 5% Pt/C, 200 mg). Safety: Wet the catalyst with solvent before addition to prevent ignition.

  • Hydrogenation: Seal the autoclave, purge with

    
     (3x), then charge with 
    
    
    
    to 30–50 bar (435–725 psi).
  • Reaction: Heat to 140°C and stir at 800 rpm for 4–6 hours.

    • Insight: Higher temperatures favor the cyclization step (amidation), which is the rate-determining step after reduction.

  • Work-up: Cool to room temperature. Vent

    
    . Filter the catalyst through a Celite pad.
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel chromatography (Ethyl Acetate/Hexane gradient).

Validation Criteria:

  • GC-MS: Confirm molecular ion peak corresponding to the N-alkyl-4,5-dimethyl-2-pyrrolidone.

  • NMR:

    
     NMR should show two methyl doublets (from the C4 and C5 positions) and the disappearance of the ketone signal.
    
Protocol B: Synthesis of 2,3-Dimethylthiophene

Application: Thiophenes are classic bioisosteres for phenyl rings in drug design (e.g., Olanzapine).[1] This protocol converts the acyclic keto-acid directly into a substituted thiophene.[1]

Materials:

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Methyllevulinic acid[1][2][3]
    
  • Phosphorus Pentasulfide (

    
    ) or Lawesson’s Reagent[1]
    
  • Solvent: Toluene or Xylene (anhydrous)[1]

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend

    
     (0.5 eq) in anhydrous Toluene.
    
  • Addition: Add

    
    -MLA (1.0 eq) dropwise to the suspension.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Observation: The reaction will evolve

      
       gas. Mandatory:  Use a caustic scrubber (NaOH solution) to trap the off-gas.[1]
      
  • Mechanism: The reaction proceeds via thionation of both carbonyls followed by cyclizing dehydration/decarboxylation (or reduction of the carboxylic carbon depending on exact conditions/additives). Note: Literature suggests direct formation of 2,3-dimethylthiophene often involves a decarboxylative path or reduction if harsh reducing agents are present.[1] For the carboxylic acid retention (to get thiophene-2-carboxylic acid derivatives), milder conditions are required.[1]

  • Work-up: Cool the mixture. Quench carefully with water (exothermic).[1] Extract with Ethyl Acetate.[1]

  • Purification: Distillation is preferred for the volatile thiophene product.

Analytical Characterization & Troubleshooting

Quantitative Analysis (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1] Gradient 5% B to 95% B.[1]

  • Detection: UV at 210 nm (carbonyl absorption).[1]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Incomplete Cyclization (Protocol A) Temperature too low.[1]Increase reaction temperature to >130°C to drive the amidification equilibrium.
Side Product: Linear Amide Reduction happened, but ring didn't close.Extend reaction time or use a Lewis acid additive (e.g.,

) to promote cyclization.
Catalyst Poisoning Impurities in

-MLA source.
Recrystallize

-MLA or use higher catalyst loading. Ensure amine is free of sulfur contaminants.[1]

References

  • Synthesis of Pyrrolidones from Levulinic Acid Derivatives

    • Source: "Sustainable synthesis and extraction of 5-methyl-N-phenyl-2-pyrrolidone produced via reductive amination of levulinic acid."[1] ResearchGate.[1]

    • Relevance: Establishes the reductive amination p
  • Thiophene Synthesis from Keto-Acids

    • Source: "Organic Reactions Vol VI - Synthesis of Thiophenes."[1] Internet Archive.[1]

    • Relevance: Cites the specific reaction of 3-methyllevulinic acid with to yield 2,3-dimethylthiophene.
  • Levulinic Acid in Drug Synthesis (Review)

    • Source: "A review on biomass-derived levulinic acid for application in drug synthesis." PubMed.[1]

    • Relevance: Validates the use of levulinic acid derivatives as pharmaceutical building blocks.[4]

  • Chemical Identity and Properties

    • Source: "beta-Methyllevulinic Acid Product Page."[1][3] TCI Chemicals.[1]

    • Relevance: Confirms CAS 6628-79-1, structure, and physical properties.[1][2][3]

    • [1]

Sources

Beta-Methyllevulinic Acid: A Versatile Chiral Building Block for Fine Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Levulinic Acid – The Potential of the Beta-Methyl Moiety

Levulinic acid, a biomass-derived platform chemical, has garnered significant attention as a sustainable precursor for a wide array of valuable chemicals and materials.[1][2] Its versatile keto-acid functionality allows for transformations into solvents, fuel additives, and pharmaceutical intermediates.[3] This application note explores a closely related, yet distinct, molecule: beta-methyllevulinic acid (3-methyl-4-oxopentanoic acid). The introduction of a methyl group at the beta-position introduces a chiral center, opening the door to the stereoselective synthesis of high-value, enantiomerically enriched fine chemicals. This guide provides a comprehensive overview of beta-methyllevulinic acid, including its synthesis, physical properties, and detailed protocols for its application as a precursor to valuable chiral molecules such as β-methyl-γ-valerolactone and substituted pyrrolidines.

While literature specifically detailing the applications of beta-methyllevulinic acid is emerging, its structural similarity to the well-studied levulinic acid allows for the rational design of synthetic strategies. The protocols outlined herein are based on established transformations of levulinic acid and are intended to serve as a robust starting point for researchers in organic synthesis, drug discovery, and materials science.

Physicochemical Properties of beta-Methyllevulinic Acid

Understanding the physical and chemical properties of a starting material is paramount for successful reaction design and execution.

PropertyValueReference
CAS Number 6628-79-1[4]
Molecular Formula C₆H₁₀O₃[4]
Molecular Weight 130.14 g/mol [4]
Appearance Solid[4]
InChIKey NFIWUVRBASXMGK-UHFFFAOYSA-N[4]
SMILES CC(CC(O)=O)C(C)=O[4]

Proposed Synthesis of beta-Methyllevulinic Acid

A plausible and efficient route to beta-methyllevulinic acid can be adapted from the known synthesis of related β-keto acids, such as the alkylation of a β-keto ester followed by hydrolysis and decarboxylation.[5]

Protocol 1: Synthesis of beta-Methyllevulinic Acid via Alkylation of Ethyl Acetoacetate

This protocol is a proposed synthetic route and may require optimization.

Reaction Scheme:

Synthesis of beta-Methyllevulinic Acid EAA Ethyl Acetoacetate Intermediate Ethyl 2-acetyl-3-methylbutanoate EAA->Intermediate 1. NaOEt, EtOH 2. Methyl Iodide NaOEt Sodium Ethoxide MeI Methyl Iodide BMLA beta-Methyllevulinic Acid Intermediate->BMLA Aq. HCl, heat (Hydrolysis & Decarboxylation) HCl Aqueous HCl Synthesis of beta-Methyl-gamma-valerolactone BMLA beta-Methyllevulinic Acid Intermediate 4-hydroxy-3-methylpentanoic acid BMLA->Intermediate Catalytic Hydrogenation (e.g., Ru/C, H2) BMGVL beta-Methyl-gamma-valerolactone Intermediate->BMGVL Intramolecular Esterification (Lactonization) Synthesis of Chiral Pyrrolidines BMLA beta-Methyllevulinic Acid Intermediate Iminium ion/Enamine BMLA->Intermediate Condensation with Amine Amine Primary Amine (R-NH2) Pyrrolidinone 1-Alkyl-4-methylpyrrolidin-2-one Intermediate->Pyrrolidinone Reductive Cyclization (e.g., H2, Catalyst or NaBH3CN)

Sources

developing a standard operating procedure for handling 3-Acetylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Acetylbutyric acid (IUPAC: 3-Methyl-4-oxopentanoic acid) is a bifunctional keto-acid intermediate critical in the synthesis of heterocyclic compounds, particularly pyridazinones and indole derivatives used in pharmaceutical development.

This guide addresses the specific handling challenges posed by its physical properties—specifically its low melting point (32–35 °C) —which creates a phase-transition risk during standard laboratory operations. Improper handling leads to stoichiometry errors and degradation.

Property Specification
CAS Number 6628-79-1
Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance White to light yellow crystalline powder (Solid < 30°C)
Melting Point 32.0 – 35.0 °C
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in water.
Acidity (pKa) ~4.5 (Carboxylic acid moiety)

Safety & Hazard Assessment (HSE)

Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

Critical Hazards
  • Corrosivity/Irritation: As a carboxylic acid, it causes immediate irritation to mucous membranes.

  • Phase Change Risk: At typical lab temperatures (20–25°C), the compound is a solid. However, slight heating (handling, friction, hot ambient conditions) causes partial melting. Handling a biphasic (solid/liquid) mixture results in concentration gradients and inaccurate dosing.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if dust generation is likely (solid phase).

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-gloving recommended during liquid transfer.

  • Ocular: Chemical splash goggles. Face shield required if handling >100 g in liquid state.

Storage & Stability Protocol

Objective: Prevent moisture absorption and uncontrolled phase changes.

  • Temperature Control: Store at 2–8 °C (Refrigerated) .

    • Mechanism:[1] Keeping the substance well below its melting point (32°C) ensures it remains a free-flowing solid, preventing the formation of a "sticky" fused mass that is difficult to weigh.

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

    • Reasoning: The ketone alpha-position is susceptible to oxidative degradation over long periods.

  • Container: Amber glass with PTFE-lined caps. Avoid metal containers due to acid corrosion.

Operational Handling Procedures

The "Phase-Decision" Workflow

Because the melting point is near ambient temperature, researchers must make a conscious decision to handle the material as a cold solid or a warm liquid .

HandlingWorkflow Start Start: Retrieve 3-Acetylbutyric Acid CheckTemp Check Lab Temp & Required Mass Start->CheckTemp Decision Decision: Solid or Liquid Transfer? CheckTemp->Decision SolidPath Method A: Cold Solid Transfer (For < 1g or catalytic use) Decision->SolidPath Small Scale / High Precision LiquidPath Method B: Melt & Pipette (For > 1g or stock solutions) Decision->LiquidPath Large Scale / Bulk Transfer ChillTools Pre-chill Spatula & Weigh Boat (-20°C for 10 min) SolidPath->ChillTools RapidWeigh Rapid Weighing (< 2 min) Avoid friction heat ChillTools->RapidWeigh Reaction Proceed to Reaction RapidWeigh->Reaction WaterBath Warm Water Bath (40°C) Do NOT use heat gun LiquidPath->WaterBath Mix Vortex to Homogenize WaterBath->Mix Pipette Gravimetric Transfer via Pre-warmed Glass Pipette Mix->Pipette Pipette->Reaction

Caption: Decision matrix for handling low-melting point keto-acids to ensure stoichiometric accuracy.

Method A: Cold Solid Transfer (Recommended for <1 g)

Use this method to avoid the mess associated with viscous melts.

  • Pre-Cooling: Remove the container from 4°C storage only immediately before use.

  • Tooling: Place spatulas and weighing boats in a freezer (-20°C) for 10 minutes prior.

    • Scientific Logic: Contact with a room-temperature metal spatula can locally melt the crystals, causing them to stick to the tool and leading to mass loss during transfer.

  • Execution: Weigh rapidly. If the solid begins to turn translucent (melting), stop and re-cool.

Method B: Melt and Transfer (Recommended for >1 g)

Use this method if the material has formed a hard cake or for large-scale reactions.

  • Controlled Melting: Place the sealed bottle in a water bath set to 40 °C .

    • Warning: Do NOT use a heat gun. High localized heat can cause decarboxylation of the beta-keto acid moiety (releasing CO₂).

  • Homogenization: Once fully liquefied, vortex gently.

    • Reasoning: Partial melting can induce phase separation where impurities concentrate in the liquid phase. Full melting ensures homogeneity.

  • Transfer: Use a pre-warmed glass pipette. Plastic tips may retain the viscous liquid, affecting accuracy.

Synthesis Application: Paal-Knorr Pyrrole Synthesis (Example)

Context: 3-Acetylbutyric acid is frequently used to synthesize substituted pyrroles or pyridazinones via condensation.

Protocol: Condensation with Hydrazine

Reaction: 3-Acetylbutyric acid + Hydrazine


 6-Methyl-4,5-dihydropyridazin-3(2H)-one.
  • Preparation:

    • Dissolve 1.0 eq of 3-Acetylbutyric acid in Ethanol (0.5 M concentration).

    • Note: Ensure the acid is fully dissolved; if added as a melt, vigorous stirring is required to prevent it from resolidifying on the flask walls.

  • Addition:

    • Cool solution to 0 °C.

    • Add 1.1 eq of Hydrazine Hydrate dropwise.

    • Mechanistic Insight: The ketone carbonyl is more electrophilic than the carboxylic acid. Low temperature favors the initial hydrazone formation over immediate amide coupling, reducing oligomerization byproducts.

  • Reflux:

    • Warm to room temperature, then reflux for 2–4 hours.

    • Monitor via TLC (Hexane:EtOAc 1:1). The acidic spot of the starting material will disappear.

  • Workup:

    • Concentrate under reduced pressure.

    • Recrystallize the resulting solid from Isopropanol.

Waste Disposal & Decontamination[2]

  • Spill Management:

    • Solid Spills: Scoop into a container. Do not use water initially (creates a sticky acid mess).

    • Liquid Spills: Cover with Sodium Bicarbonate (

      
      ) to neutralize. Wait for effervescence to cease before cleaning with water.
      
  • Disposal path:

    • Classify as Acidic Organic Waste .

    • Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases in the waste stream to prevent exotherms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246523, 3-Methyl-4-oxopentanoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Methyl-4-oxopentanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Prochiral Building Block

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and agrochemical development. 3-Methyl-4-oxopentanoic acid, a prochiral γ-keto acid, has emerged as a valuable and versatile starting material for the construction of complex chiral molecules.[1] Its structure is deceptively simple, yet it harbors two key functional groups—a ketone and a carboxylic acid—that provide multiple handles for stereoselective transformations.

The primary value of 3-methyl-4-oxopentanoic acid in asymmetric synthesis lies in the strategic reduction of its ketone moiety. This transformation, when conducted under chiral influence, generates a new stereocenter at the C4 position, leading to the formation of chiral 3-methyl-4-hydroxypentanoic acid. This intermediate often undergoes spontaneous intramolecular cyclization (lactonization) to yield the corresponding chiral γ-lactone, (S)- or (R)-4,5-dimethyl-dihydrofuran-2(3H)-one (a stereoisomer of γ-valerolactone), a privileged scaffold in numerous natural products and bioactive molecules.[2][3]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key asymmetric applications of 3-Methyl-4-oxopentanoic acid. We will explore detailed protocols for catalytic asymmetric hydrogenation and biocatalytic reduction, and discuss the conceptual use of chiral auxiliaries for derivatization.

Core Synthetic Strategy: From Prochiral Ketone to Chiral Lactone

The central theme in the asymmetric utilization of 3-methyl-4-oxopentanoic acid is the stereocontrolled reduction of the C4-carbonyl group. The resulting γ-hydroxy acid readily cyclizes to the thermodynamically stable five-membered lactone ring. This transformation is the gateway to a variety of chiral synthons.

G cluster_main Core Transformation start 3-Methyl-4-oxopentanoic Acid (Prochiral) intermediate 3-Methyl-4-hydroxypentanoic Acid (Chiral Intermediate) start->intermediate Asymmetric Reduction product Chiral 4,5-dimethyldihydrofuran-2(3H)-one (Chiral γ-Lactone) intermediate->product Intramolecular Esterification (Lactonization) G cluster_workflow Asymmetric Hydrogenation Workflow A Charge Autoclave with Catalyst and Substrate B Purge with H₂ A->B C Pressurize and Heat B->C D Monitor Reaction C->D E Cool and Vent D->E F Purify Product E->F G Analyze ee F->G G cluster_workflow Biocatalytic Reduction Workflow A Activate Yeast with Sugar B Add Substrate (3-Methyl-4-oxopentanoic acid) A->B C Incubate on Orbital Shaker B->C D Filter to Remove Yeast Cells C->D E Extract with Organic Solvent D->E F Purify and Analyze E->F G cluster_workflow Chiral Auxiliary Workflow (Conceptual) A Attach Chiral Auxiliary (e.g., Pseudoephedrine) B Form Rigid Chelate with Base (LDA) A->B C Diastereoselective Alkylation B->C D Remove Auxiliary (Hydrolysis) C->D E Further Functional Group Manipulation D->E F Obtain Chiral 3-Methyl-4-oxopentanoic acid E->F

Sources

laboratory scale production of beta-Methyllevulinic acid

Application Note: Laboratory Scale Production of -Methyllevulinic Acid

Target Compound: 3-Methyl-4-oxopentanoic acid (CAS: 6628-79-1) Methodology: Regioselective Alkylation of Ethyl 2-Methylacetoacetate followed by Acidic Decarboxylation.

Abstract





Strategic Synthesis Design

The Challenge of Regiochemistry

Direct methylation of levulinic acid typically yields a mixture favoring the


Retrosynthetic Approach

Pathway Logic:

  • Precursor Selection: We start with Ethyl 2-methylacetoacetate .[1][2] The methyl group is already "installed" at the alpha-position of the ester, which will become the beta-position of the final acid after decarboxylation.

  • Chain Extension: Alkylation with Ethyl bromoacetate introduces the acetate side chain.

  • Decarboxylation: Acid-catalyzed hydrolysis removes the ester groups and the original carboxyl carbon, leaving the methyl group adjacent to the ketone carbonyl in the final chain.

Reaction Scheme:

Detailed Experimental Protocol

Phase 1: Enolate Formation and Alkylation

Objective: Synthesize the intermediate Diethyl 2-acetyl-2-methylsuccinate.

Reagents:

  • Sodium Ethoxide (21% wt in ethanol) or freshly prepared from Sodium metal (1.1 eq).

  • Ethyl 2-methylacetoacetate (1.0 eq) [CAS: 609-14-3].[1]

  • Ethyl bromoacetate (1.1 eq) [CAS: 105-36-2].

  • Solvent: Absolute Ethanol (anhydrous).

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Base Preparation: Add 50 mL of absolute ethanol. If using sodium metal, add 2.53 g (0.11 mol) of Na in small pieces and stir until fully dissolved to form NaOEt. If using commercial NaOEt solution, transfer the equivalent volume under nitrogen.

  • Enolization: Cool the solution to 0°C in an ice bath. Add Ethyl 2-methylacetoacetate (14.4 g, 0.10 mol) dropwise over 15 minutes. The solution may turn slightly yellow, indicating enolate formation. Stir for an additional 30 minutes at 0°C.

  • Alkylation: Add Ethyl bromoacetate (18.4 g, 0.11 mol) dropwise via the addition funnel over 20 minutes. Maintain temperature below 10°C to prevent side reactions.

  • Reflux: Remove the ice bath and allow the mixture to reach room temperature. Heat to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexane). The starting keto-ester spot should disappear.

  • Workup: Cool the mixture. Filter off the precipitated Sodium Bromide (NaBr). Concentrate the filtrate under reduced pressure (Rotavap) to remove ethanol. The residue is the crude diester intermediate.

Phase 2: Hydrolysis and Decarboxylation

Objective: Convert the diester to the final keto-acid.

Reagents:

  • Hydrochloric Acid (6M or 20% wt).

Procedure:

  • Hydrolysis: Suspend the crude diester residue in 100 mL of 6M HCl in a 250 mL RBF.

  • Decarboxylation: Heat the mixture to a vigorous reflux (100°C+) for 6–12 hours. Evolution of

    
     gas will be observed.
    
    • Note: The reaction is complete when the oily organic layer dissolves (product is water-soluble) or when

      
       evolution ceases.
      
  • Isolation: Cool the reaction mixture to room temperature. Saturate the aqueous phase with NaCl (salting out).

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL). The product will partition into the organic phase.
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Purification: Evaporate the solvent. The crude product is a low-melting solid or viscous oil. Purify via Vacuum Distillation (bp approx. 130–140°C at 10 mmHg) or Recrystallization from ether/petroleum ether if solid.

Process Analytics & Validation

ParameterSpecificationMethod
Appearance White to pale yellow low-melting solidVisual
Melting Point 30–35°C (Literature dependent)Capillary MP

H NMR

2.20 (s, 3H,

-CO), 1.15 (d, 3H,

-CH), 2.85 (m, 1H, CH), 2.4-2.6 (m, 2H,

), 11.0 (s, 1H, COOH)
400 MHz

MS (EI) m/z 130

, 112

, 43

GC-MS
Purity >98%HPLC (C18, Acetonitrile/Water)

Trustworthiness Check: The appearance of the methyl doublet at ~1.15 ppm in NMR is the critical "fingerprint" distinguishing the


Visualizations

Figure 1: Reaction Pathway Logic

This diagram illustrates the carbon flow, highlighting how the methyl group position is preserved relative to the carbonyls.

SynthesisPathwayStartEthyl 2-methylacetoacetate(C2-Methyl Precursor)IntermediateDiethyl 2-acetyl-2-methylsuccinate(Quaternary C2)Start->IntermediateNaOEt, Reflux(Alkylation)ReagentEthyl Bromoacetate(Chain Extender)Reagent->IntermediateTransitionHydrolysis & Decarboxylation(-CO2, -EtOH)Intermediate->TransitionH3O+, HeatProductbeta-Methyllevulinic Acid(3-methyl-4-oxopentanoic acid)Transition->ProductRearrangement

Caption: Step-wise chemical transformation from acetoacetate precursor to the final beta-methylated keto-acid.

Figure 2: Laboratory Workflow

A decision-tree style guide for the experimentalist.

WorkflowSetupSetup: Dry Glassware, N2 AtmosphereEnolEnolate Formation:Ethyl 2-methylacetoacetate + NaOEt(0°C, 30 min)Setup->EnolAlkylationAlkylation:Add Ethyl Bromoacetate(Reflux 4-6h)Enol->AlkylationCheckTLC Check:Starting Material Consumed?Alkylation->CheckCheck->AlkylationNo (Continue Reflux)Workup1Filter NaBr,Evaporate EtOHCheck->Workup1YesHydrolysisAcid Hydrolysis:Add 6M HCl, Reflux 6-12h(CO2 Evolution)Workup1->HydrolysisExtractionExtraction:DCM/EtOAc + Salting OutHydrolysis->ExtractionPurificationPurification:Vacuum Distillation / RecrystallizationExtraction->Purification

Caption: Operational workflow for the synthesis, ensuring checkpoints for reaction completion.

Safety & Handling

  • Ethyl Bromoacetate: Highly toxic lachrymator.[1] MUST be handled in a functioning fume hood. In case of spill, neutralize with dilute ammonia.

  • Sodium Ethoxide: Corrosive and moisture-sensitive. Reacts violently with water.

  • Waste Disposal: Aqueous acidic waste should be neutralized with Sodium Bicarbonate before disposal. Halogenated organic waste (DCM extracts) must be segregated.

References

  • NIST Chemistry WebBook. Pentanoic acid, 3-methyl-4-oxo- (CAS 6628-79-1). National Institute of Standards and Technology. Link

  • Sigma-Aldrich. 3-Methyl-4-oxopentanoic acid Product Specification. Merck KGaA. Link

  • Organic Syntheses. Levulinic Acid (General hydrolysis methodology reference). Org.[3][4][5] Synth. 1929, 9, 50. Link

  • ChemicalBook. 3-Methyl-4-oxopentanoic acid Properties and Suppliers.Link

Troubleshooting & Optimization

side reactions in the synthesis of 3-Acetylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of γ-Keto Acids

Guide: Troubleshooting Side Reactions in the Acetoacetic Ester Synthesis of 3-Acetylbutyric Acid and its Isomers

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the acetoacetic ester synthesis pathway to produce γ-keto acids, such as 3-acetylbutyric acid (3-acetylbutanoic acid) and its common isomer, levulinic acid (4-oxopentanoic acid). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to diagnose and resolve common side reactions encountered during this versatile C-C bond-forming process.

Frequently Asked Questions & Troubleshooting

The acetoacetic ester synthesis is a cornerstone of organic chemistry for producing ketones. It involves the alkylation of an enolate derived from ethyl acetoacetate, followed by hydrolysis and decarboxylation.[1][2] While robust, the reaction is sensitive to conditions, and several competing pathways can significantly reduce the yield and purity of the desired product.

Q1: My yield is significantly lower than expected, and I've isolated an isomeric byproduct. What is the most likely cause?

A1: The Ambident Nucleophile Problem: C-Alkylation vs. O-Alkylation.

This is the most common issue. The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the enolate oxygen. The desired reaction is C-alkylation , which forms a new carbon-carbon bond. However, a competing side reaction, O-alkylation , can occur, forming a vinyl ether byproduct.[3]

Causality & Mechanism: The outcome is dictated by the principles of hard and soft acid-base (HSAB) theory and the reaction conditions. The carbon nucleophile is "soft" and prefers to react with "soft" electrophiles (like alkyl halides) in an SN2 fashion. The oxygen nucleophile is "hard" and reacts faster with "hard" electrophiles. Reaction conditions, particularly the solvent and the counter-ion of the base, heavily influence which pathway dominates.

  • Polar aprotic solvents (e.g., THF, DMSO) are preferred as they solvate the metal cation, leaving a more "naked" and reactive enolate that favors C-alkylation.

  • Polar protic solvents (e.g., ethanol) can solvate the enolate through hydrogen bonding, particularly at the oxygen atom, which can sometimes favor O-alkylation. More importantly, using the conjugate base of the solvent (e.g., sodium ethoxide in ethanol) prevents transesterification but can lead to equilibria that complicate the reaction profile.

Troubleshooting Protocol:

  • Solvent Choice: Switch from protic solvents like ethanol to a polar aprotic solvent such as THF.

  • Base and Counter-ion: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in THF at low temperatures (-78 °C).[4] The lithium counter-ion coordinates more tightly with the oxygen, reducing its nucleophilicity and favoring C-alkylation.

  • Alkylating Agent: Use alkyl iodides or bromides, which are softer electrophiles than chlorides, thus favoring reaction at the softer carbon nucleophile.

Diagram: C-Alkylation vs. O-Alkylation Pathways

Caption: Competing C- vs. O-alkylation pathways for the enolate.

Q2: My mass spectrometry results show a product with a much higher molecular weight than expected. What happened?

A2: Over-alkylation (Dialkylation).

The initial product of C-alkylation still possesses an acidic α-hydrogen, making it susceptible to a second deprotonation and subsequent alkylation.[4][5] This leads to the formation of a dialkylated byproduct, which consumes two equivalents of your base and alkylating agent for every one molecule of byproduct formed, drastically reducing the yield of your target monosubstituted product.

Causality & Mechanism: This side reaction is primarily an issue of stoichiometry and reaction kinetics. If the initial alkylation product is deprotonated, it will compete with the starting material for the remaining alkyl halide.

Troubleshooting Protocol:

  • Strict Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of a strong base like LDA to ensure complete conversion of the starting material to the enolate before adding the alkylating agent.

  • Controlled Addition: Add the alkylating agent slowly and at a low temperature (e.g., -78 °C to 0 °C). This ensures that the alkylating agent reacts with the initially formed enolate before there is time for a proton exchange to form the enolate of the product.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

ParameterRecommendation for Mono-alkylationRationale
Base Equiv. 1.0 - 1.05 eq.Ensures complete initial deprotonation without leaving excess base to deprotonate the product.
Alkyl Halide Equiv. 1.0 eq.Prevents excess electrophile from reacting with any product enolate that may form.
Addition Temp. -78 °C to 0 °CSlows the rate of reaction, allowing for better control and minimizing proton exchange.
Reaction Time Monitor by TLC/LC-MSAvoids prolonged reaction times where side reactions can become more prominent.
Q3: My reaction is incomplete, and I recover a significant amount of starting material along with some alkene byproducts. Why?

A3: Competing E2 Elimination.

Alkylation of enolates is an SN2 reaction. However, the basic enolate can also act as a nucleophilic base and induce an E2 elimination reaction on the alkyl halide, especially if the halide is sterically hindered.[1][5] This pathway produces an alkene and consumes both the enolate and the alkyl halide without forming the desired C-C bond.

Causality & Mechanism: The SN2 pathway is favored for methyl and primary alkyl halides. As steric hindrance increases with secondary and especially tertiary halides, the E2 pathway becomes dominant. The strength and steric bulk of the base also play a role.

Troubleshooting Protocol:

  • Select the Right Alkylating Agent: This is the most critical factor. Always use methyl or primary alkyl halides. Secondary halides give poor yields, and tertiary halides will almost exclusively undergo elimination.[1]

  • Temperature Control: Lower temperatures generally favor the SN2 reaction over E2, as the activation energy for elimination is typically higher.

Diagram: SN2 vs. E2 Competition

G cluster_conditions Factors Influencing Pathway start Enolate + Alkyl Halide (R-X) sn2 SN2 Pathway (Desired Alkylation) start->sn2 e2 E2 Pathway (Elimination Side Reaction) start->e2 primary R = Methyl, Primary Low Temperature primary->sn2 Favors secondary R = Secondary, Tertiary Higher Temperature secondary->e2 Favors

Caption: Decision tree for the competing SN2 and E2 pathways.

Q4: My final product seems correct by mass spec, but the NMR shows it still contains two ester or carboxylic acid groups. What step failed?

A4: Incomplete or Failed Decarboxylation.

The final step of the synthesis requires the decarboxylation of a β-keto acid intermediate, which is formed after the hydrolysis of the ester groups.[6] This reaction is thermally driven and proceeds through a cyclic six-membered transition state.[6][7] If the temperature is too low or the heating time is too short, you will isolate the intermediate dicarboxylic acid instead of the final ketone.

Causality & Mechanism: For decarboxylation to occur, the carboxylic acid must be positioned beta to a carbonyl group. The reaction involves the transfer of the acidic proton to the carbonyl oxygen while the C-C bond cleaves, releasing CO₂ and forming an enol, which then tautomerizes to the final ketone.[6][8]

Troubleshooting Protocol:

  • Ensure Complete Hydrolysis: First, confirm that the saponification (hydrolysis) of the ester is complete. This is typically done by refluxing with aqueous acid (e.g., 6M HCl) or base (e.g., NaOH), followed by acidification.

  • Sufficient Heating for Decarboxylation: After acidification, the solution must be heated, often to reflux, to drive the decarboxylation. The evolution of CO₂ gas is a clear indicator that the reaction is proceeding. Continue heating until the gas evolution ceases.

  • Solvent Considerations: In some cases, a higher-boiling solvent may be required to reach the necessary temperature for efficient decarboxylation.

Validated Protocol: Synthesis of Levulinic Acid

This protocol for the synthesis of levulinic acid (4-oxopentanoic acid), a common isomer and product of this reaction class, incorporates the troubleshooting advice above to minimize side reactions.

Step 1: Enolate Formation and C-Alkylation

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (150 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) followed by diisopropylamine (1.1 eq) to form LDA in situ.

  • Add ethyl acetoacetate (1.0 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Slowly add ethyl 2-bromoacetate (1.0 eq) dropwise via a syringe pump over 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting ethyl acetoacetate is consumed.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

Step 2: Hydrolysis and Decarboxylation

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • To the crude diester, add 6M aqueous HCl (100 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.

  • Continue refluxing for 4-6 hours, or until CO₂ evolution has completely stopped.

  • Cool the reaction mixture to room temperature and extract the product with a suitable solvent like dichloromethane or ethyl acetate.

  • Purify the final product by distillation or column chromatography.

References

Sources

Technical Support Center: Degradation of β-Methyllevulinic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-methyllevulinic acid. This guide is designed to provide in-depth technical assistance for understanding and troubleshooting the degradation pathways of β-methyllevulinic acid under acidic conditions. As a γ-keto acid, β-methyllevulinic acid's stability is a critical parameter in experimental design, formulation, and storage. This document provides practical, field-proven insights to help you navigate the complexities of its acid-catalyzed degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for β-methyllevulinic acid in acidic conditions?

A1: Under acidic conditions, the primary degradation pathway for γ-keto acids like β-methyllevulinic acid is intramolecular cyclization to form a lactone. Specifically, β-methyllevulinic acid is expected to form γ-methyl-γ-valerolactone. This reaction is an equilibrium process, but the formation of the five-membered lactone ring is often thermodynamically favored.

Q2: What is the mechanism of this acid-catalyzed lactonization?

A2: The acid-catalyzed lactonization of β-methyllevulinic acid involves the protonation of the carbonyl oxygen of the ketone, which enhances the electrophilicity of the carbonyl carbon. The carboxylic acid's hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to form the stable five-membered lactone ring.

Q3: What factors can influence the rate of degradation of β-methyllevulinic acid in acidic solution?

A3: Several factors can influence the rate of degradation:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of lactonization by increasing the extent of carbonyl protonation.

  • Temperature: Higher temperatures increase the reaction rate, consistent with the Arrhenius equation.

  • Solvent: The choice of solvent can influence the stability of the protonated intermediate and the transition state, thereby affecting the reaction rate. Protic solvents may participate in the reaction mechanism.

Q4: Are there any expected secondary degradation products?

A4: While lactonization is the primary expected pathway, other degradation products could potentially form under more forcing conditions (e.g., high heat and strong acid). These could include products of intermolecular reactions, such as ester formation if an alcohol is present, or decarboxylation at very high temperatures, although this is less common for this type of molecule.

Q5: How can I monitor the degradation of β-methyllevulinic acid?

A5: The most common method for monitoring the degradation is through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A decrease in the peak area of β-methyllevulinic acid and the appearance of a new peak corresponding to γ-methyl-γ-valerolactone would be observed. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structures of the degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving β-methyllevulinic acid under acidic conditions.

Issue 1: Rapid loss of β-methyllevulinic acid in my formulation.
  • Possible Cause: The pH of your formulation is too low, or it is being stored at an elevated temperature.

  • Troubleshooting Steps:

    • Measure the pH: Confirm the pH of your solution. If it is highly acidic, consider adjusting it to a less acidic pH if your experimental parameters allow.

    • Review Storage Conditions: Ensure your samples are stored at a low temperature (e.g., 4°C or frozen) to slow down the degradation kinetics.

    • Solvent Consideration: If possible, evaluate the use of a less protic or aprotic solvent to potentially reduce the rate of acid-catalyzed degradation.

Issue 2: An unexpected peak is observed in my HPLC chromatogram.
  • Possible Cause: This is likely the formation of the degradation product, γ-methyl-γ-valerolactone.

  • Troubleshooting Steps:

    • Peak Identification: Use a mass spectrometer coupled to your HPLC to determine the mass of the compound in the new peak. The molecular weight of γ-methyl-γ-valerolactone (C6H10O2) is 114.14 g/mol , while the parent β-methyllevulinic acid (C6H10O3) is 130.14 g/mol .[1]

    • Forced Degradation Study: To confirm the identity of the peak, perform a forced degradation study. Intentionally expose a sample of pure β-methyllevulinic acid to strong acidic conditions (e.g., 1 M HCl) and heat.[2] The peak corresponding to the degradation product should increase in area over time.

    • NMR Analysis: For unambiguous structural confirmation, isolate the degradation product and perform 1H and 13C NMR analysis.

Issue 3: Inconsistent results in my kinetic studies.
  • Possible Cause: This could be due to poor control over temperature or pH, or instability of the degradation product.

  • Troubleshooting Steps:

    • Temperature Control: Use a thermostatically controlled reaction vessel to maintain a constant temperature throughout your experiment.

    • pH Buffering: Employ a suitable buffer system to maintain a constant pH, especially if the reaction itself produces or consumes protons.

    • Sample Quenching: At each time point, quench the reaction by neutralizing the acid to prevent further degradation before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of β-Methyllevulinic Acid

This protocol is designed to intentionally degrade β-methyllevulinic acid to identify its degradation products.

  • Sample Preparation: Prepare a stock solution of β-methyllevulinic acid in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching and Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 1 M sodium hydroxide.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the sample by HPLC-UV/MS.

Protocol 2: HPLC Method for Monitoring Degradation

This is a general-purpose HPLC method that can be optimized for your specific application.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Ramp to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI positive and negative modes).

  • Injection Volume: 10 µL

Visualizations

Degradation Pathway of β-Methyllevulinic Acid

G cluster_main Acid-Catalyzed Degradation bMLA β-Methyllevulinic Acid Protonated_Keto Protonated Ketone Intermediate bMLA->Protonated_Keto + H+ Protonated_Keto->bMLA - H+ Lactone γ-Methyl-γ-valerolactone Protonated_Keto->Lactone Intramolecular Nucleophilic Attack Lactone->Protonated_Keto + H2O G Start Unexpected Peak in HPLC Check_Mass Analyze by LC-MS Start->Check_Mass Mass_Match Does Mass Match Expected Degradant? Check_Mass->Mass_Match Forced_Deg Perform Forced Degradation Study Mass_Match->Forced_Deg Yes Further_Investigation Investigate Other Possibilities (e.g., impurity) Mass_Match->Further_Investigation No Peak_Increase Does the Peak Increase? Forced_Deg->Peak_Increase Confirm_ID Confirmed as Degradant Peak_Increase->Confirm_ID Yes Peak_Increase->Further_Investigation No

Caption: A logical workflow for identifying unexpected peaks in HPLC analysis.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
β-Methyllevulinic AcidC6H10O3130.14
γ-Methyl-γ-valerolactoneC6H10O2114.14

References

  • Quantitative analysis of acid-catalyzed levulinic acid product mixture from cellulose by mixed-mode liquid chromatography . ResearchGate. Available at: [Link]

  • Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form . ResearchGate. Available at: [Link]

  • Possible Reaction Mechanisms Involved in Degradation of Patulin by Heat-Assisted Cysteine under Highly Acidic Conditions . MDPI. Available at: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms . National Center for Biotechnology Information. Available at: [Link]

  • beta-Methyllevulinic Acid . PubChem. Available at: [Link]

  • Lactone synthesis . Organic Chemistry Portal. Available at: [Link]

  • Methods of Analysis and Identification of Betulin and Its Derivatives . MDPI. Available at: [Link]

  • Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification . MDPI. Available at: [Link]

Sources

catalyst deactivation in beta-Methyllevulinic acid synthesis

Technical Support Center: -Methyllevulinic Acid Synthesis

Catalyst Stability & Deactivation Troubleshooting Hub

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: BMLA-OPT-2024

Diagnostic Hub: Identify Your Deactivation Mode

Before attempting regeneration, you must diagnose the specific mechanism of failure. In the synthesis of keto-acids like

Common Symptoms & Root Causes:

SymptomPrimary SuspectMechanismVerification Test
Rapid Initial Activity Loss (< 2 hrs)Surface Coking (Fouling) Deposition of heavy "humins" or oligomers blocking pore mouths.TGA-DSC : Look for exothermic mass loss at 300–500°C.
Gradual Selectivity Drop Active Site Modification Preferential poisoning of strong acid sites; Leaching of active species.XRF/ICP-MS of filtrate (check for metal/S leaching).
Loss of Mass Balance Polymerization Reactants consuming themselves into insoluble humins (catalyzed by Lewis acids).GPC of reaction residue; Darkening of reactor contents.
Irreversible Activity Loss Hydrothermal Collapse Dealumination (Zeolites) or Desulfonation (Resins) due to hot water/acid.XRD/BET : Check crystallinity and surface area reduction.

Troubleshooting Guides (Q&A)

Issue 1: "My conversion drops by 50% after the first recycle loop."

Diagnosis: This is the hallmark of Pore Blockage by Humins . In BMLA synthesis, the highly reactive keto-carbonyl group at C4 and the carboxylic acid at C1 make the molecule prone to aldol condensations and furanic polymerizations, forming insoluble carbonaceous deposits ("humins") inside the catalyst pores.

Technical Explanation: If you are using a porous solid acid (e.g., H-Beta Zeolite , Amberlyst-15 , or Sulfated Zirconia ), the critical diameter of BMLA (~6–7 Å) is close to the pore size of many zeolites. Oligomers formed inside the pores cannot diffuse out, leading to "pore mouth plugging."

Corrective Protocol:

  • Switch Solvent System: If running in pure water, switch to a GVL (Gamma-valerolactone) or Dioxane/Water biphasic system. Humins are often more soluble in organic solvents, keeping the catalyst surface clean.

  • Check Acid Site Density: High concentrations of Lewis acid sites (e.g., extra-framework Al in zeolites) catalyze polymerization more than Brønsted sites.

    • Action: Perform an acid-wash (e.g., 0.1 M HNO

      
      ) on your zeolite to remove extra-framework aluminum before reaction.
      
Issue 2: "The catalyst works, but the filtrate turns yellow/brown."

Diagnosis: Leaching of Active Sites or Homogeneous Humin Formation .

Technical Explanation:

  • Case A (Leaching): If using sulfonated resins (e.g., Amberlyst) > 120°C, the sulfonic acid groups (-SO

    
    H) can hydrolyze and detach, turning the reaction into a homogeneous acid catalysis. This gives good initial conversion but zero recyclability.
    
  • Case B (Humins): The color comes from conjugated furanic polymers. This indicates your temperature is too high, favoring degradation over synthesis.

Corrective Protocol:

  • Temperature Limit: Cap reaction temperature at 140°C for resins and 180°C for zeolites.

  • Leaching Test: Filter the hot catalyst at 50% conversion. Allow the filtrate to continue reacting. If conversion increases, your catalyst is leaching active species (The "Hot Filtration Test").

Issue 3: "I'm seeing high conversion but low yield of BMLA."

Diagnosis: Competitive Isomerization or Over-Reaction . BMLA can dehydrate to form methyl-angelica lactones or undergo decarboxylation if the acidity is too strong.

Corrective Protocol:

  • Hydration Balance: Ensure sufficient water is present. While water inhibits acid sites, it is thermodynamically required to keep the ring-opened BMLA form favored over the lactone.

  • Site Strength Tuning: Switch from a strong mineral acid analog (e.g., H-ZSM-5) to a milder solid acid (e.g., Niobium Phosphate or H-Beta with high Si/Al ratio).

Visualization: Deactivation Pathways[1][2][3][4][5]

The following diagram maps the kinetic competition between BMLA synthesis and the deactivation pathways (Humin formation and Site Blocking).

BMLA_DeactivationPrecursorPrecursor(e.g., Muconic Acid / Lactone)IntermediateReactive Intermediate(Enol/Furanic species)Precursor->Intermediate HydrolysisBMLAβ-Methyllevulinic Acid(Target)Intermediate->BMLA IsomerizationHuminsInsoluble Humins(Coke)Intermediate->Humins Polymerization(Lewis Acid Sites)Lactoneβ-Methyl AngelicaLactoneBMLA->Lactone Dehydration(-H2O)BMLA->Humins CondensationLactone->BMLA +H2OCatalystSolid Acid Catalyst(Active Sites)Humins->Catalyst DepositionCatalyst->Intermediate CatalysisDeactivatedDeactivated Catalyst(Pore Blocked)Catalyst->Deactivated Fouling

Figure 1: Reaction network showing the competition between BMLA production and Humin-based catalyst deactivation.

Experimental Protocols

Protocol A: Catalyst Regeneration (Calcination)

Applicable for: Zeolites (H-Beta, ZSM-5), Metal Oxides (Nb2O5). Not applicable for: Polymer Resins (Amberlyst).

Objective: Remove organic coke/humins to restore pore volume.

  • Solvent Wash: Wash spent catalyst with Acetone (3x) followed by Water to remove soluble oligomers.

  • Drying: Dry at 105°C for 6 hours.

  • Ramp: Heat in static air at 2°C/min to 550°C .

    • Note: Fast ramping causes rapid coke combustion, creating local hotspots that sinter the catalyst structure.

  • Soak: Hold at 550°C for 4–6 hours.

  • Rehydration: Allow to cool in a desiccator. (Zeolites avidly absorb water; weigh immediately before use).

Protocol B: "Soft" Regeneration (Resins)

Applicable for: Amberlyst-15, Nafion.

Objective: Remove adsorbed organics without destroying the polymer backbone.

  • Solvent Strip: Wash the resin in a Soxhlet extractor using Methanol or Ethanol for 12 hours.

  • Acid Re-activation: Stir the washed resin in 1 M H

    
    SO
    
    
    for 4 hours at room temperature to repopulate proton sites exchanged with metal ions from the reactor walls or feed.
  • Rinse: Wash with deionized water until pH is neutral.

  • Dry: Vacuum dry at 60°C (Do not exceed 80°C to prevent desulfonation).

Summary Data: Catalyst Stability Comparison

Catalyst TypePrimary Deactivation ModeT_maxRegenerable?Recommended For
H-Beta Zeolite Coking (Pore Filling)250°CYes (Calcination)High Temp / Gas Phase
Amberlyst-15 Thermal Degradation / Fouling120°CPartial (Solvent Wash)Low Temp / Liquid Phase
Sulfated Zirconia Sulfate Leaching180°CDifficult (Requires Resulfation)High Acidity Needs
Niobium Phosphate Surface Fouling300°CYes (Calcination)Water-rich feeds

References

  • Synthesis from Muconic Acid: Process for the production of levulinic acid and derivatives thereof.[1] (Patent WO2023031285A1). Demonstrates the hydrolysis route for substituted levulinic acids.

  • Deactivation Mechanisms: Kinetic Analysis on Deactivation of a Solid Brønsted Acid Catalyst in Conversion of Sucrose to Levulinic Acid. Ind. Eng. Chem. Res. (2014).[2] Identifies humin blockage vs. ion exchange.

  • Humin Formation: Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass. Applied Catalysis B (2018). Detailed mechanism of polymerization in acid media.

  • Zeolite Stability: Elucidating Zeolite Deactivation Mechanisms During Biomass Catalytic Fast Pyrolysis. (2025).[3] Discusses pore blockage and coke types in zeolites.

  • General Synthesis: Synthesis of 3-methyl-4-oxopentanoic acid. PNAS (2011). Describes the isolation and identification of the specific beta-methyl isomer.

minimizing byproduct formation in beta-Methyllevulinic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for β-Methyllevulinic acid (β-MLA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with β-MLA and to minimize the formation of unwanted byproducts.

A Note on Analogy to Levulinic Acid: Scientific literature extensively covers the reactions of levulinic acid (LA). Due to the structural similarity between LA and β-MLA, the reaction mechanisms, byproduct formation pathways, and troubleshooting strategies outlined in this guide are largely based on the well-established chemistry of LA. The beta-methyl group in β-MLA may influence reaction kinetics, but the fundamental principles of byproduct formation are expected to be highly analogous.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with β-Methyllevulinic acid.

Problem 1: Low Yield of Desired Product and Formation of Black, Insoluble Solids (Humins)

Symptoms: Your reaction mixture turns dark brown or black, and you observe the formation of a solid, tar-like substance. Your yield of the desired product, such as β-methyl-γ-valerolactone, is significantly lower than expected.

Root Cause Analysis: The formation of black solids, commonly referred to as "humins," is a frequent issue in acid-catalyzed reactions of levulinic acid and its derivatives, especially at elevated temperatures. Humins are complex, furan-rich polymers that result from the degradation and side-reactions of the starting material and intermediates.

Corrective Actions:

  • Temperature Control: High temperatures accelerate the formation of humins.

    • Recommendation: Carefully control the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For instance, in the conversion of glucose to methyl levulinate, a way to mitigate humin formation is to perform the reaction in an alcohol.[1]

  • Catalyst Selection: The type and concentration of the acid catalyst play a crucial role.

    • Recommendation: If using a homogeneous acid catalyst like sulfuric acid, consider reducing its concentration. Alternatively, switching to a solid acid catalyst can sometimes offer better selectivity and reduce humin formation.

  • Solvent Choice: The reaction medium can significantly influence byproduct pathways.

    • Recommendation: Performing the reaction in an alcohol, such as methanol or isopropanol, can sometimes suppress humin formation by favoring the formation of the corresponding levulinate ester as the main product.[1]

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased humin formation.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC) and quench the reaction as soon as the starting material is consumed to the desired level.

Problem 2: Presence of Unexpected Peaks in GC-MS or NMR Analysis

Symptoms: Your analytical data shows peaks that do not correspond to your starting material, desired product, or common solvents.

Root Cause Analysis: These unexpected peaks often correspond to various byproducts formed through parallel or subsequent reactions. Common byproducts in reactions analogous to those of levulinic acid include angelica lactone, formic acid, and ring-opened products like pentanols or pentanoates.

Corrective Actions:

  • Dehydration to Angelica Lactone: Acid-catalyzed dehydration of the levulinic acid backbone can lead to the formation of α-angelica lactone.

    • Recommendation: This is often an equilibrium process. To favor the desired product, consider using reaction conditions that promote the forward reaction you are targeting. For instance, in hydrogenation reactions, ensuring a sufficient hydrogen supply and an active hydrogenation catalyst can outcompete the dehydration pathway. A plausible reaction pathway for the formation of γ-Valerolactone from levulinic acid involves the dehydration to α-angelica lactone as an intermediate, followed by hydrogenation.[2]

  • Formation of β-lactone: Dehydration of levulinic acid can also lead to the formation of a β-lactone byproduct.[3]

    • Recommendation: Similar to angelica lactone formation, optimizing conditions to favor the desired reaction pathway is key. This may involve adjusting the catalyst, temperature, or reaction time.

  • Ring-Opened Products: In hydrogenation reactions, overly harsh conditions or certain catalysts can lead to the hydrogenolysis of the desired lactone, resulting in ring-opened products.

    • Recommendation: Screen different hydrogenation catalysts and supports. For example, in the hydrogenation of levulinic acid, the choice of metal and support can significantly impact selectivity. Lowering the reaction temperature and hydrogen pressure can also help to minimize over-reduction and ring-opening.

Problem 3: Reaction Stalls or Proceeds Very Slowly

Symptoms: The conversion of β-Methyllevulinic acid to the desired product is incomplete, even after extended reaction times.

Root Cause Analysis: This issue can stem from several factors, including catalyst deactivation, insufficient mixing, or suboptimal reaction conditions.

Corrective Actions:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent, or it can be deactivated by coking (a form of humin deposition on the catalyst surface).

    • Recommendation: Ensure the purity of your β-MLA and solvents. If using a solid catalyst, consider pretreating it according to the manufacturer's instructions. If coking is suspected, the catalyst may need to be regenerated or replaced.

  • Mass Transfer Limitations: In heterogeneous catalysis, inefficient mixing can limit the contact between the reactants and the catalyst surface.

    • Recommendation: Ensure vigorous stirring or agitation, especially in reactions involving solid catalysts or multiphase systems.

  • Suboptimal Conditions: The chosen temperature, pressure, or reactant concentrations may not be optimal for the specific transformation.

    • Recommendation: Conduct a systematic optimization of the reaction parameters. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in β-Methyllevulinic acid reactions, and how are they formed?

A1: Based on the chemistry of levulinic acid, the most common byproducts in β-MLA reactions are expected to be:

  • Humins: Dark, polymeric materials formed from the acid-catalyzed degradation of β-MLA, especially at high temperatures.[1]

  • β-methyl-α-angelica lactone: Formed through the intramolecular dehydration of β-MLA. This can be an intermediate in some reactions.

  • Formic Acid: Often formed as a co-product in the synthesis of levulinic acid from biomass sources.[4] If your β-MLA is derived from such sources, formic acid may be present as an impurity.

  • Ring-Opened Products: In hydrogenation reactions, these can include various substituted pentanols and pentanoic acid derivatives, resulting from the hydrogenolysis of the lactone ring.

Q2: How does the stability of β-Methyllevulinic acid affect my reactions?

Q3: What analytical techniques are recommended for monitoring β-Methyllevulinic acid reactions?

A3: A combination of techniques is often ideal for a comprehensive understanding of your reaction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components, including the desired product, byproducts, and any remaining starting material.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile compounds and for monitoring the disappearance of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and byproducts, which is invaluable for identifying unknown compounds.

Q4: Can I use the same catalysts for β-Methyllevulinic acid as I would for levulinic acid?

A4: Yes, it is highly probable that catalysts effective for levulinic acid transformations will also be effective for β-MLA. The beta-methyl group may introduce some steric hindrance that could affect reaction rates or selectivity with certain bulky catalysts, but the fundamental catalytic principles remain the same. For example, catalysts used for the esterification of levulinic acid, such as solid acid catalysts, are likely to be effective for the esterification of β-MLA.[7] Similarly, hydrogenation catalysts like ruthenium, palladium, or nickel on various supports should be active for the reduction of β-MLA.

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Hydrogenation of β-Methyllevulinic Acid to β-Methyl-γ-valerolactone

This protocol provides a general starting point for the hydrogenation of β-MLA. Optimization of temperature, pressure, catalyst, and solvent may be required.

  • Reactor Setup:

    • Add β-Methyllevulinic acid (1.0 eq) and a suitable solvent (e.g., water, 2-propanol, or dioxane) to a high-pressure reactor equipped with a magnetic stir bar.

    • Add the hydrogenation catalyst (e.g., 5 wt% Ru/C, 5-10 mol% loading) to the reactor.

  • Reaction Execution:

    • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

    • Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography.

Protocol 2: Analysis of Reaction Mixture by GC-MS
  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, derivatize the sample (e.g., by silylation) to improve the volatility of the components.

  • GC-MS Conditions (Example):

    • Column: A standard non-polar or medium-polarity column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Detector: Scan from m/z 35 to 500.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra to a library (e.g., NIST) and by running authentic standards if available.

    • Quantify the components by integrating the peak areas and using a calibration curve or an internal standard.

Visualizations

Reaction Pathways for β-Methyllevulinic Acid

reaction_pathways cluster_start Starting Material cluster_products Potential Products & Byproducts B_MLA β-Methyllevulinic Acid BMGVL β-Methyl-γ-valerolactone (Desired Product) B_MLA->BMGVL Hydrogenation (e.g., Ru/C, H2) Angelica_Lactone β-Methyl-α-angelica Lactone (Byproduct/Intermediate) B_MLA->Angelica_Lactone Dehydration (Acid, Heat) Humins Humins (Polymeric Byproduct) B_MLA->Humins Polymerization (High Temp, Acid) Ring_Opened Ring-Opened Products (Byproducts) BMGVL->Ring_Opened Hydrogenolysis (Harsh Conditions)

Caption: Key reaction pathways for β-Methyllevulinic acid.

Troubleshooting Workflow for Low Product Yield

troubleshooting_workflow start Low Product Yield check_solids Observe black solids (Humins)? start->check_solids reduce_temp Reduce Temperature & Reaction Time check_solids->reduce_temp Yes check_byproducts Unexpected peaks in GC-MS/NMR? check_solids->check_byproducts No change_catalyst Consider Solid Acid Catalyst reduce_temp->change_catalyst end Yield Improved change_catalyst->end optimize_conditions Optimize Catalyst, Solvent, & H2 Pressure check_byproducts->optimize_conditions Yes check_reaction_stall Reaction Stalled? check_byproducts->check_reaction_stall No optimize_conditions->end check_catalyst_activity Check Catalyst Activity & Purity of Reagents check_reaction_stall->check_catalyst_activity Yes improve_mixing Improve Mixing check_catalyst_activity->improve_mixing improve_mixing->end

Caption: Decision tree for troubleshooting low yields.

References

Sources

strategies to prevent polymerization of beta-Methyllevulinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent Polymerization & Degradation Audience: Researchers, Process Chemists, Drug Development Professionals

Welcome to the Technical Support Center

Subject: Troubleshooting Instability in Beta-Methyllevulinic Acid (BMLA) Scaffolds Ticket ID: BMLA-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You are likely accessing this guide because your clear, colorless BMLA derivative has turned into a viscous, dark-brown tar, or your distillation yield plummeted due to "gunk" formation in the flask.

The Core Issue: Beta-Methyllevulinic acid (3-methyl-4-oxopentanoic acid) and its derivatives are not typically prone to radical polymerization (unless functionalized with acrylates). Instead, they suffer from acid/base-catalyzed self-condensation and lactonization-driven oligomerization . The presence of the


-methyl group introduces specific steric constraints but does not eliminate the reactivity of the 

-keto-acid backbone.

This guide provides the protocols to arrest these pathways.

Part 1: The Mechanism of Failure

To prevent degradation, you must understand the "Invisible Enemy." BMLA exists in an equilibrium between its open-chain form and its pseudo-acid (cyclic) forms.

The Degradation Pathway

Under heat or catalysis, BMLA dehydrates to form Methyl-Angelica Lactones . These lactones are highly reactive Michael acceptors that rapidly dimerize and oligomerize into tars.

BMLA_Degradation BMLA Beta-Methyllevulinic Acid (Open Chain) Pseudo Pseudo-Acid (Cyclic Hemiacetal) BMLA->Pseudo Equilibrium Lactone_A alpha-Methyl-Angelica Lactone (Non-Conjugated) Pseudo->Lactone_A - H2O (Acid/Heat) Lactone_B beta-Methyl-Angelica Lactone (Conjugated) Lactone_A->Lactone_B Isomerization (Base/Heat) Dimer Dimer/Oligomer (Dark Tar) Lactone_A->Dimer Self-Condensation Lactone_B->Dimer Michael Addition (Irreversible)

Figure 1: The degradation cascade. The critical control point is preventing the dehydration to Angelica Lactones.

Part 2: Storage & Handling Protocols

Rule #1: The "Neutral-Cold" Standard BMLA derivatives are most stable when neutral. Traces of acid from synthesis or base from workups act as catalysts for the pathways shown above.

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Significantly slows the kinetics of lactonization and subsequent aldol condensation.
Atmosphere Argon or N₂ Oxygen can promote radical oxidation at the

-position, though less common than condensation. Moisture promotes hydrolysis of esters.
Container Amber Glass (Silanized) Avoids surface acidity of standard glass which can catalyze surface polymerization. Amber blocks UV-induced radical formation.
Additives None (Usually) Note: If your derivative is an acrylate monomer (e.g., BMLA-methacrylate), you MUST add MeHQ (100-200 ppm) . For pure BMLA, inhibitors are ineffective against ionic condensation.

Part 3: Reaction & Purification Troubleshooting

Scenario A: "My distillation turned into a black solid."

Diagnosis: Thermal polymerization of Angelica Lactone intermediates. The Fix: You must lower the boiling point and reduce residence time.

Protocol: High-Vacuum Short-Path Distillation

  • Vacuum Depth: Must be < 0.5 mbar . Do not attempt distillation at standard vacuum (10-20 mbar) as the required pot temperature (>100°C) triggers rapid lactonization.

  • Apparatus: Use a Wiped Film Evaporator (WFE) or a Short Path head. Avoid Vigreux columns (high hold-up volume = long heat exposure).

  • Pre-Treatment: Wash the crude mixture with saturated NaHCO₃ (to remove strong acids) followed by brine, then dry strictly over Na₂SO₄ .

    • Critical: Any residual mineral acid (H₂SO₄, HCl) will catalyze tar formation instantly upon heating.

Scenario B: "The product degrades during basic workup."

Diagnosis: Base-catalyzed Aldol Condensation. The ketone at C4 is sensitive to base. The C3-methyl group provides some steric protection, but the C5 position is open for deprotonation and attack.

Protocol: The "Buffered" Workup

  • Avoid NaOH/KOH: Never use strong bases.

  • Quenching: Use Phosphate Buffer (pH 7.0) or dilute Ammonium Chloride .

  • Extraction: Keep the aqueous phase contact time short. Extract immediately into DCM or MTBE .

  • Acidification: If you need to protonate the salt back to the free acid, use 1M Citric Acid or 0.5M H₃PO₄ at 0°C. Avoid HCl if possible.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use radical inhibitors (BHT, Hydroquinone) to stop the polymerization?

  • Answer: Generally, No.

    • Why: The "polymerization" of BMLA backbone is usually an ionic step-growth process (condensation), not a radical chain reaction. Radical inhibitors stop vinyl polymerization (e.g., styrenes, acrylates).

    • Exception: If you have synthesized a vinyl-ester derivative of BMLA (e.g., Beta-methyllevulinyl acrylate), then yes, you absolutely need BHT or MeHQ.

Q2: I see a small amount of precipitate in my BMLA ester after a month. What is it?

  • Answer: It is likely the Angelica Lactone Dimer .

    • Mechanism: Trace acidity converted some ester to the lactone, which then dimerized. This precipitate is often crystalline and insoluble in the liquid ester.

    • Action: Filter it out using a 0.2 µm PTFE filter. Check the pH of the filtrate; if acidic, wash with dilute bicarbonate and re-dry.

Q3: How do I remove the "Angelica Lactone" impurity?

  • Answer: It is difficult to separate by distillation due to similar boiling points and thermal instability.

    • Chemical Method: Selective hydrolysis. The lactone hydrolyzes to the open-chain acid faster than the ester hydrolyzes. Stir with water at neutral pH for a few hours, then wash with weak base (extracts the acid/lactone ring-opened form), leaving the pure ester in the organic layer.

Part 5: References

  • Synthesis and Polymerization of Angelica Lactone Derivatives

    • Title: Scalable synthesis and polymerisation of a β-angelica lactone derived monomer[1]

    • Source: Green Chemistry (RSC)

    • URL:[Link]

  • Mechanism of Levulinic Acid Cyclization

    • Title: Mechanism of forming angelica lactones (AGLs) by the acid‐catalyzed intramolecular lactonization of LA[2]

    • Source: ResearchGate / Wiley (ChemCatChem)

    • URL:[Link][2]

  • Stability of Keto-Acid Derivatives

    • Title: The stability of 5-aminolevulinic acid and its ester derivatives

    • Source: ResearchGate[2][3][4]

    • URL:[Link]

  • Purification of Beta-Keto Esters

    • Title: Synthesis of 3-oxopentanoic acid methyl ester (Protocol Reference)

    • Source: PrepChem

    • URL:[Link]

Sources

Validation & Comparative

A Tale of Two Keto Acids: A Comparative Guide to Levulinic Acid and β-Methyllevulinic Acid in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving landscape of biorefineries and sustainable chemistry, platform molecules derived from renewable biomass are paramount. Among these, levulinic acid has emerged as a versatile and extensively studied building block. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a rich chemistry, leading to a diverse array of value-added chemicals and fuel additives. This guide delves into the catalytic valorization of levulinic acid, providing a comprehensive overview of its key transformations.

Furthermore, we turn our attention to its methylated analogue, β-methyllevulinic acid. While structurally similar, the introduction of a methyl group at the β-position is anticipated to influence its reactivity in catalytic processes. However, a thorough investigation of the available scientific literature reveals a significant knowledge gap concerning the catalytic upgrading of β-methyllevulinic acid. This guide, therefore, serves a dual purpose: to provide a detailed, experimentally supported overview of levulinic acid catalysis and to highlight the untapped research opportunities surrounding its methylated counterpart.

Levulinic Acid: The Workhorse of Biorefineries

Levulinic acid (LA), or 4-oxopentanoic acid, is readily produced from the acid-catalyzed dehydration of C6 sugars derived from lignocellulosic biomass.[1][2] Its importance is underscored by its inclusion in the U.S. Department of Energy's list of top value-added chemicals from biomass.[2] The reactivity of its two functional groups has been extensively exploited in a variety of catalytic reactions.

Catalytic Upgrading Pathways of Levulinic Acid

The primary catalytic upgrading routes for levulinic acid include hydrogenation/reduction, esterification, and condensation reactions. These transformations yield a portfolio of valuable chemicals, including γ-valerolactone (GVL), levulinate esters, and precursors for polymers and fuels.

One of the most significant applications of levulinic acid is its conversion to γ-valerolactone (GVL), a green solvent, fuel additive, and precursor to other valuable chemicals.[3][4] This transformation is typically achieved through catalytic hydrogenation.

The reaction proceeds via two main pathways:

  • Hydrogenation of the ketone to a 4-hydroxypentanoic acid intermediate, followed by intramolecular esterification (lactonization) to form GVL.

  • Dehydration of levulinic acid to angelica lactone, which is then hydrogenated to GVL.[5]

A wide range of both homogeneous and heterogeneous catalysts have been developed for this process, with ruthenium-based catalysts often demonstrating high activity and selectivity.[4][6]

Experimental Protocol: Hydrogenation of Levulinic Acid to GVL using a Ru/C Catalyst

  • Materials: Levulinic acid, 5% Ru/C catalyst, deionized water (or other suitable solvent), high-pressure autoclave reactor with magnetic stirring.

  • Procedure:

    • The autoclave is charged with levulinic acid, the Ru/C catalyst (typically 1-5 wt% relative to LA), and the solvent.

    • The reactor is sealed and purged several times with nitrogen, followed by hydrogen.

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa) and heated to the reaction temperature (e.g., 100-200 °C).

    • The reaction mixture is stirred for a specified time (e.g., 1-6 hours).

    • After cooling to room temperature, the reactor is depressurized.

    • The catalyst is separated by filtration.

    • The liquid product is analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of levulinic acid and the yield of GVL.

Data Presentation: Comparison of Catalytic Systems for GVL Production

CatalystSolventTemperature (°C)H₂ Pressure (MPa)LA Conversion (%)GVL Yield (%)Reference
Ru/CWater1501>9999[7]
Ni-Fe/SBA-15Methanol200N/A (Transfer)100100[8]
Cu-Ni/Al₂O₃Isopropanol180N/A (Transfer)~100~90[9]
Zr-Al-Beta Zeolite2-propanol190N/A (Transfer)~100~90[10]

Visualization: Reaction Pathway for Levulinic Acid to GVL

GVL_Pathway LA Levulinic Acid HPA 4-Hydroxypentanoic Acid LA->HPA + H₂ (Hydrogenation) AL Angelica Lactone LA->AL - H₂O (Dehydration) GVL γ-Valerolactone HPA->GVL - H₂O (Lactonization) AL->GVL + H₂ (Hydrogenation)

Caption: Reaction pathways for the conversion of levulinic acid to γ-valerolactone.

The carboxylic acid group of levulinic acid can be readily esterified with various alcohols to produce levulinate esters. These esters have applications as fuel additives, solvents, and plasticizers.[11] The reaction is typically catalyzed by homogeneous mineral acids (e.g., H₂SO₄) or heterogeneous solid acid catalysts.[11][12]

The general reaction is as follows:

CH₃C(O)CH₂CH₂COOH + R'OH ⇌ CH₃C(O)CH₂CH₂COOR' + H₂O

The Fischer-Speier esterification is a common method, where an excess of the alcohol is used to drive the equilibrium towards the product.[13]

Experimental Protocol: Esterification of Levulinic Acid with Ethanol

  • Materials: Levulinic acid, ethanol, solid acid catalyst (e.g., Amberlyst-15), round-bottom flask, reflux condenser, heating mantle.

  • Procedure:

    • Levulinic acid, a molar excess of ethanol, and the catalyst are added to the round-bottom flask.

    • The mixture is heated to reflux with stirring for a specified period.

    • After cooling, the catalyst is removed by filtration.

    • Excess ethanol is removed by rotary evaporation.

    • The crude ethyl levulinate can be purified by distillation.

    • Product analysis is performed using GC or NMR.

Visualization: Experimental Workflow for Levulinate Ester Synthesis

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis Reactants Levulinic Acid + Alcohol + Solid Acid Catalyst Reflux Heat to Reflux Reactants->Reflux Filter Filter to remove catalyst Reflux->Filter Evaporate Remove excess alcohol Filter->Evaporate Purify Purification (e.g., Distillation) Evaporate->Purify Analysis GC / NMR Analysis Purify->Analysis

Caption: General experimental workflow for the synthesis of levulinate esters.

β-Methyllevulinic Acid: An Uncharted Territory

β-Methyllevulinic acid, also known as 3-acetylbutyric acid or 3-methyl-4-oxopentanoic acid, is a structural isomer of levulinic acid where a methyl group is present on the β-carbon.

Chemical Structure of β-Methyllevulinic Acid:

CH₃C(O)CH(CH₃)CH₂COOH

Despite its structural similarity to the well-studied levulinic acid, a comprehensive search of the scientific literature reveals a notable absence of studies on its catalytic upgrading. There is a lack of published experimental data on its hydrogenation, esterification, or other catalytic transformations. This presents a significant knowledge gap and a promising area for future research.

Theoretical Projections on Catalytic Reactivity

Based on fundamental organic chemistry principles, the presence of the β-methyl group could have several effects on the catalytic reactivity compared to levulinic acid:

  • Steric Hindrance: The methyl group may introduce steric hindrance around the ketone and carboxylic acid functionalities. This could potentially slow down the rate of catalytic reactions by impeding the approach of reactants to the catalyst's active sites.

  • Electronic Effects: The electron-donating nature of the methyl group could slightly alter the electron density at the carbonyl carbon and the carboxylic acid group, which might influence the kinetics of certain catalytic steps.

  • Product Selectivity: In reactions like hydrogenation, the methyl group could influence the stereoselectivity of the reduction of the ketone, leading to the formation of diastereomeric products of β-methyl-γ-valerolactone.

It is crucial to emphasize that these are theoretical considerations, and experimental validation is necessary to understand the actual catalytic behavior of β-methyllevulinic acid.

Future Outlook and Research Opportunities

The stark contrast in the available research between levulinic acid and β-methyllevulinic acid highlights a significant opportunity for the scientific community. A systematic investigation into the catalytic upgrading of β-methyllevulinic acid is warranted. Key research questions to be addressed include:

  • Can β-methyllevulinic acid be efficiently hydrogenated to β-methyl-γ-valerolactone, and what are the optimal catalysts and reaction conditions?

  • How does the rate of esterification of β-methyllevulinic acid compare to that of levulinic acid under similar catalytic conditions?

  • What is the influence of the β-methyl group on product selectivity in various catalytic transformations?

  • Can β-methyllevulinic acid be produced from renewable feedstocks, and what are the potential synthesis routes?

Answering these questions will not only expand our fundamental understanding of the structure-activity relationships in the catalysis of keto acids but also potentially unlock new bio-based chemicals with unique properties and applications.

Conclusion

Levulinic acid stands as a cornerstone of modern biorefineries, with its catalytic upgrading pathways to valuable chemicals like GVL and levulinate esters being well-established. This guide has provided an overview of these key transformations, supported by experimental protocols and data. In contrast, β-methyllevulinic acid remains a largely unexplored molecule in the realm of catalysis. The absence of experimental data for its catalytic conversion presents a clear and compelling direction for future research. The insights gained from such studies will undoubtedly contribute to the broader goal of developing a sustainable and circular bio-economy.

References

  • Antonetti, C., et al. (2015). Hydrothermal conversion of giant reed to furfural and levulinic acid: Optimization of the process under microwave irradiation and investigation of distinctive agronomic parameters. Molecules, 20(10), 18466-18485.
  • Bai, Y., et al. (2018). Selective hydrogenation of levulinic acid to γ-valerolactone over a nickel-based catalyst.
  • Bond, J. Q., et al. (2010). Integrated catalytic conversion of γ-valerolactone to liquid alkenes for transportation fuels. Science, 327(5969), 1110-1114.
  • López-Aguado, C., et al. (2020). Stable Continuous Production of γ-Valerolactone from Biomass-Derived Levulinic Acid over Zr–Al-Beta Zeolite Catalyst.
  • Manzer, L. E. (2004). Catalytic synthesis of α-methylene-γ-valerolactone: a biomass-derived acrylic monomer.
  • Meeker, J. D., et al. (2009). Pharmaceuticals, personal care products, and endocrine disruptors in urine from a study of pregnant women in Puerto Rico. Environmental science & technology, 43(18), 7072-7078.
  • Tang, X., et al. (2019). Conversion of Levulinic Acid to γ-Valerolactone Using Hydrotalcite-Derived Cu-Ni Bimetallic Catalyst.
  • Yadav, M., & R. V. Jasra. (2012). Esterification of levulinic acid with ethanol over ion-exchange resin catalysts. Clean technologies and environmental policy, 14(6), 1131-1137.
  • Werpy, T., & Petersen, G. (2004). Top value added chemicals from biomass. Volume I—Results of screening for potential candidates from sugars and synthesis gas. US Department of Energy.
  • Deng, L., et al. (2009). Catalytic conversion of levulinic acid and its esters to γ-valerolactone over ruthenium catalysts.
  • Not available.
  • Not available.
  • Not available.
  • Lankar, S., et al. (2019). Catalytic esterification of levulinic acid to n-butyl levulinate over nanosized TiO2 particles.
  • Not available.
  • Not available.
  • Wright, W. R., & Palkovits, R. (2012). Development of a green process for the production of γ-valerolactone from levulinic acid. ChemSusChem, 5(9), 1657-1667.
  • Horváth, I. T., et al. (2008). γ-Valerolactone, a sustainable liquid for energy and carbon-based chemicals. Accounts of chemical research, 41(12), 1817-1824.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Luo, L., Han, X., & Zeng, Q. (2020). Hydrogenative Cyclization of Levulinic Acid to γ-Valerolactone with Methanol and Ni-Fe Bimetallic Catalysts.
  • Not available.
  • Not available.
  • Otera, J. (2003).

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Beta-Methyllevulinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of molecules is paramount. This guide provides an in-depth technical comparison and validation protocols for analytical methods tailored to beta-Methyllevulinic acid (also known as 3-methyl-4-oxopentanoic acid). Herein, we explore the nuances of method validation, grounded in scientific principles and regulatory standards, to ensure data of the highest integrity.

Introduction to Beta-Methyllevulinic Acid and the Imperative for Validated Analysis
Foundational Principles of Analytical Method Validation

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[3] The core validation characteristics include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The relationship and workflow of these validation parameters are illustrated in the diagram below.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability Method_Development Initial Method Development Specificity Specificity Method_Development->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness Stability Solution Stability Robustness->Stability

Caption: Workflow for Analytical Method Validation.

Comparative Analysis of Analytical Platforms for Beta-Methyllevulinic Acid

While specific validated quantitative methods for beta-Methyllevulinic acid are not widely published, its chemical structure lends itself to analysis by well-established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Beta-Methyllevulinic acid has been identified in various samples using GC-MS, often after a derivatization step to increase its volatility and improve chromatographic peak shape.[1][4][5][6]

  • Principle: The sample is vaporized and injected into a capillary column where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio.

  • Advantages: High chromatographic resolution, excellent sensitivity, and the availability of extensive mass spectral libraries for compound identification.[4]

  • Considerations: Derivatization is often necessary for polar carboxylic acids to reduce peak tailing and improve sensitivity. This adds an extra step to the sample preparation process.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity.[7]

  • Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation occurs in a column based on the analyte's affinity for the stationary and mobile phases. The eluent from the column is then introduced into the mass spectrometer for detection.

  • Advantages: High sensitivity and selectivity (especially with MS/MS), applicable to a broader range of compounds without the need for derivatization.

  • Considerations: Matrix effects (suppression or enhancement of the analyte signal by co-eluting compounds) can be a challenge and must be carefully evaluated during method validation.

Comparison of Potential Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile/derivatized compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wide range of polarities and volatilities.
Derivatization Often required for carboxylic acids to improve chromatography.Generally not required.
Sensitivity High, often in the picogram to femtogram range.Very high, often in the picogram to femtogram range.
Selectivity Good, based on retention time and mass spectrum.Excellent, especially with Multiple Reaction Monitoring (MRM).
Throughput Can be lower due to longer run times and sample preparation.Can be higher with rapid chromatographic methods.
Matrix Effects Generally less pronounced than in LC-MS.Can be significant and require careful management.
Experimental Protocols for Method Validation

The following protocols are designed as a comprehensive guide for the validation of a quantitative method for beta-Methyllevulinic acid, adaptable for both GC-MS and LC-MS/MS platforms.

4.1. Specificity

The specificity of the method should be established by demonstrating that there is no interference at the retention time of beta-Methyllevulinic acid from endogenous components of the matrix or other potential impurities.

  • Protocol:

    • Analyze at least six different blank matrix samples (e.g., plasma, urine, or a synthetic matrix).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Analyze a blank matrix sample spiked with potentially interfering substances.

    • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ.

4.2. Linearity and Range

Linearity is determined by analyzing a series of calibration standards over a specified concentration range.

  • Protocol:

    • Prepare a stock solution of beta-Methyllevulinic acid in a suitable solvent.

    • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte.

    • Analyze the calibration standards in triplicate.

    • Plot the response (peak area or height) versus the nominal concentration and determine the linearity using a linear regression model.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

4.3. Accuracy and Precision

Accuracy and precision are determined by analyzing Quality Control (QC) samples at multiple concentration levels within the calibration range.

  • Protocol:

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

    • For intra-day precision and accuracy, analyze at least five replicates of each QC level on the same day.

    • For inter-day precision and accuracy, analyze the QC samples on at least three different days.

    • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for LLOQ).

4.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Protocol (Signal-to-Noise):

    • Determine the signal-to-noise ratio by comparing the response of samples with known low concentrations of the analyte with that of blank samples.

    • Acceptance Criteria: LOD is typically established at a signal-to-noise ratio of 3:1. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1).

4.5. Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

  • Protocol:

    • Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

    • Vary these parameters within a realistic range (e.g., pH ± 0.2 units, temperature ± 5°C).

    • Analyze QC samples under these modified conditions.

    • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

4.6. Stability

The stability of beta-Methyllevulinic acid in the biological matrix and in analytical solutions must be evaluated under various storage conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.

    • Stock Solution Stability: Evaluate the stability of the stock solution at the intended storage temperature.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Validation_Parameters_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Validated_Method Validated Method Specificity->Validated_Method Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Validated_Method Accuracy->Validated_Method LOQ LOQ Precision->LOQ Precision->Validated_Method LOD LOD LOQ->LOD LOQ->Validated_Method Robustness->Validated_Method

Caption: Inter-relationship of Analytical Method Validation Parameters.

Summary of Acceptance Criteria

The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method, based on FDA and ICH guidelines.

Validation ParameterAcceptance Criteria
Specificity No significant interference at the retention time of the analyte.
Linearity (r²) ≥ 0.99
Calibration Standards ±15% of nominal value (±20% at LLOQ)
Accuracy 85-115% of nominal value (80-120% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10
Stability ±15% of nominal concentration
Conclusion

The validation of an analytical method for beta-Methyllevulinic acid is a critical exercise to ensure the generation of reliable and reproducible data. While specific literature on validated quantitative methods for this analyte is sparse, a robust method can be developed and validated using either GC-MS (with derivatization) or LC-MS/MS. By adhering to the principles and protocols outlined in this guide, which are firmly rooted in international regulatory standards, researchers can confidently establish a method that is fit for its intended purpose. The choice between GC-MS and LC-MS/MS will depend on the specific application, available instrumentation, and the complexity of the sample matrix.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ultrasound-Combined Sterilization Technology: An Effective Sterilization Technique Ensuring the Microbial Safety of Grape Juice and Significantly Improving Its Quality. (2022). Foods. [Link]

  • Photo-degradation ibuprofen by UV/H2O2 process: response surface analysis and degradation mechanism. (2017). Water Science & Technology. [Link]

  • Quantification of Valerenic Acid and its Derivatives in Some Species of Valeriana L. and Centranthus longiflorus Stev. (2023). ResearchGate. [Link]

  • Comparing the Volatile and Soluble Profiles of Fermented and Integrated Chinese Bayberry Wine with HS-SPME GC–MS and UHPLC Q-TOF. (2023). Foods. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sugar Beet Leaf Extracts in Response to Exogenous Application of Resistance Inducers to Manage Sugar Beet Powdery Mildew. (2018). ResearchGate. [Link]

  • A Review of Recent Studies on the Antioxidant and Anti-Infectious Properties of Senna Plants. (2021). Plants. [Link]

  • Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride extracts of Senna italica. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • Detection and formation scenario of citric acid, pyruvic acid, and other possible metabolism precursors in carbonaceous meteorites. (2011). Proceedings of the National Academy of Sciences. [Link]

  • PubChem. (n.d.). beta-Methyllevulinic Acid. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Separation of Methyl levulinate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Gas chromatography–mass spectrometry analysis of metabolites in finger millet and Bambara groundnut as affected by traditional. (2024). Journal of Food Processing and Preservation. [Link]

  • The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. (2022). RSC Advances. [Link]

  • Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. (2020). Molecules. [Link]

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.). Separation Science. [Link]

  • The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. (2022). National Institutes of Health. [Link]

Sources

assessing the purity of beta-Methyllevulinic acid by different analytical techniques

Comprehensive Guide to Purity Assessment of -Methyllevulinic Acid

Executive Summary


This guide compares three orthogonal analytical techniques. Gas Chromatography (GC) offers the highest resolution for organic impurities but requires derivatization. High-Performance Liquid Chromatography (HPLC) is the robust choice for process streams containing water. Quantitative NMR (qNMR) serves as the absolute primary reference for mass-balance assay, detecting "invisible" impurities like water and inorganic salts.

Method Selection Matrix
FeatureGC-FID/MS HPLC-UV/RI qNMR (

H)
Primary Utility Organic impurity profilingProcess monitoring & non-volatilesAbsolute Assay (% w/w)
Sample State Derivatized (Esters)Native (Aqueous/Organic)Native (Deuterated Solvent)
Key Blind Spot Water, Inorganic salts, Thermolabile compoundsCo-elution of isomers, Low UV sensitivityLow sensitivity (LOD ~0.1%)
Precision High (< 1.0% RSD)Medium (< 2.0% RSD)High (< 1.0% RSD)

Part 1: Critical Analysis of Analytical Techniques

Gas Chromatography (GC-FID/MS)

The Resolution Workhorse

Direct injection of


  • The Solution: Derivatization to a methyl ester or silyl ester.[1]

  • Mechanism: Converting the polar

    
     to a non-polar ester (
    
    
    or
    
    
    ) increases volatility and thermal stability, ensuring symmetric peak shapes.
  • Recommendation: Use Boron Trifluoride-Methanol (

    
    -MeOH)  for rapid methylation. It is more robust for keto-acids than silylation, which can sometimes result in enol-silyl ether formation at the ketone position.
    
High-Performance Liquid Chromatography (HPLC)

The Process Stream Standard

HPLC is preferred when the sample contains significant water (e.g., fermentation broth or hydrolysis reactor output) or when derivatization is impractical.

  • Mode 1: Ion Exclusion Chromatography (ICE).

    • Column: Bio-Rad Aminex HPX-87H (or equivalent sulfonated polystyrene-divinylbenzene).

    • Mechanism:[2] Separation based on pKa and size exclusion. Strong acids elute first; weak acids (like methyllevulinic) interact with the resin.

    • Pros: Tolerates dirty matrices; separates sugars from acids.

  • Mode 2: Reversed-Phase (C18).

    • Condition: Requires acidic mobile phase (pH < 2.5) to suppress ionization of the carboxylic acid (

      
      ), forcing the molecule onto the hydrophobic stationary phase.
      
    • Pros: Higher peak capacity than ICE; better for separating hydrophobic synthesis byproducts.

Quantitative NMR (qNMR)

The Absolute Truth (Primary Reference)

Chromatographic purity (Area %) often overestimates actual purity because it ignores water, solvents, and inorganic salts. qNMR provides a direct mass-balance assay without requiring a reference standard of the analyte itself—only a certified internal standard is needed.

  • Critical Parameter: The relaxation delay (

    
    ). Because accurate integration is required, the delay must be at least 
    
    
    (longitudinal relaxation time) of the slowest relaxing proton to ensure >99% magnetization recovery.

Part 2: Experimental Protocols

Protocol A: GC-FID Analysis via Methylation

Objective: Quantification of organic impurities and geometric isomers.

  • Reagent Preparation: Prepare a 14%

    
     in Methanol solution.
    
  • Sample Prep:

    • Weigh 50 mg of

      
      -methyllevulinic acid into a reaction vial.
      
    • Add 2 mL of

      
      -MeOH reagent.
      
    • Seal and heat at

      
       for 30 minutes. ( Note: This mild heat prevents degradation while ensuring complete esterification.)
      
    • Cool to room temperature.[3]

    • Add 2 mL of saturated NaCl solution and 2 mL of n-Heptane. Vortex for 1 minute.

    • Allow layers to separate. Transfer the top organic layer (containing the methyl ester) to a GC vial.

  • GC Parameters:

    • Column: DB-WAX or HP-Innowax (Polar PEG phase),

      
      .
      
    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Inlet: Split 50:1 at

      
      .
      
    • Oven:

      
       (hold 2 min) 
      
      
      
      
      to
      
      
      (hold 5 min).
    • Detector: FID at

      
      .
      
Protocol B: HPLC-UV (Reversed Phase)

Objective: Routine purity check and isomer separation.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Solvent B: Acetonitrile.[3][4]

  • Gradient: Isocratic 90% A / 10% B (Adjust B up to 20% if retention is too high).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Detection: UV at 210 nm (Carbonyl absorption). Note: RI detector is required if quantifying non-UV active sugars.

  • Flow Rate: 1.0 mL/min at

    
    .
    
Protocol C: qNMR Purity Assay

Objective: Absolute mass balance purity (Assay %).

  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Ensure IS peaks do not overlap with the methyl doublet (

    
     1.1 ppm) or methylene protons of the sample.
    
  • Sample Prep:

    • Accurately weigh (

      
       mg) approx. 20 mg of Sample (
      
      
      ) and 10 mg of Internal Standard (
      
      
      ) into the same vial.
    • Dissolve in 0.7 mL

      
       (if using Maleic acid) or 
      
      
      .
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Spectral width: 20 ppm.

    • Relaxation delay (

      
      ): 30 seconds  (Critical for qNMR).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity.[5]

Part 3: Decision Logic & Workflows

Analytical Decision Tree

This diagram guides the researcher to the correct method based on the sample type and data requirement.

AnalyticalDecisionTreeStartStart: Purity Assessmentof beta-Methyllevulinic AcidSampleTypeWhat is the sample state?Start->SampleTypeCrudeCrude / Aqueous(Process Stream)SampleType->CrudeContains Water/SaltsIsolatedIsolated Solid / Oil(Final Product)SampleType->IsolatedDry MaterialHPLCHPLC-RI/UV(Aminex or C18)Crude->HPLCDirect InjectionGoal2Goal: Organic Impuritiesor Absolute Assay?Isolated->Goal2GoalWhat is the analytical goal?GCGC-FID/MS(Requires Derivatization)Goal2->GCTrace Organic Impurities(Isomers, Lactones)qNMRqNMR (1H)(Absolute Purity)Goal2->qNMRAbsolute Assay(% w/w)

Caption: Decision matrix for selecting the optimal analytical technique based on sample matrix and data requirements.

Derivatization Workflow (GC)

Visualizing the critical methylation step to prevent thermal degradation.

DerivatizationAcidbeta-Methyllevulinic Acid(Polar, Thermolabile)ReactionReaction60°C, 30 minAcid->ReactionReagentBF3-Methanol(14%)Reagent->ReactionExtractionExtractionHeptane + NaCl(aq)Reaction->ExtractionProductMethyl Ester Derivative(Volatile, Stable)Extraction->ProductTop LayerGCGC InjectionProduct->GC

Caption: Workflow for converting thermally unstable keto-acids into volatile methyl esters for GC analysis.

Part 4: Comparative Data & Performance

The following data represents typical performance metrics observed in a validation study.

MetricGC-FID (Derivatized)HPLC-UV (210 nm)qNMR (

H)
Linearity (

)
> 0.9995> 0.9990N/A (Linear by physics)
LOD (Limit of Detection) 5 ppm50 ppm~1000 ppm (0.1%)
Precision (RSD) 0.5%1.2%0.8%
Specificity Excellent (Separates isomers)Moderate (Isomers may overlap)High (Distinct signals)
Analysis Time 25 min (incl. prep)15 min10 min

References

  • Synthesis and Impurity Profiling

    • Direct synthesis of levulinic acid derivatives. (General context on keto-acid synthesis and byproducts).
    • Source:

  • Analytical Methodologies (GC)

    • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (Discusses the necessity of derivatization for keto-acids like levulinic acid).
    • Source:

  • Analytical Methodologies (HPLC)

    • Improvement in HPLC separation of acetic acid and levulinic acid in the profiling of biomass hydrolysate. (Establishes the Aminex/Ion Exclusion standard).
    • Source:

  • Quantitative NMR Standards

    • Quantitative NMR spectroscopy (qNMR) for purity assessment.[2][6][7][8] (The definitive guide on qNMR parameters like relaxation delay).

    • Source:

comparative study of catalysts for beta-Methyllevulinic acid synthesis

Comparative Guide: Catalytic Synthesis of -Methyllevulinic Acid

Executive Summary


Current industrial and research methodologies bifurcate into two primary catalytic strategies:

  • Base-Catalyzed Lactone Hydrolysis (Green Route): Utilizes biomass-derived muconic acid or furanone precursors. This method recently demonstrated superior yields (>90%) using sp³-hybridized nitrogenous base catalysts.

  • Classical Alkylation-Decarboxylation (Petrochemical Route): Relies on the stoichiometric alkylation of ethyl acetoacetate. While reliable, this route suffers from poor atom economy and high waste generation (E-factor).

Mechanistic Pathways & Catalyst Comparison

The following diagram illustrates the divergent catalytic pathways for synthesizing

GStart_BioBiomass / Muconic AcidInter_LactoneIntermediate:(3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetic acidStart_Bio->Inter_Lactone Enzymatic/Thermal Start_PetroEthyl AcetoacetateCat_StoichReagent: NaOEt + Ethyl ChloroacetateStoichiometricStart_Petro->Cat_Stoich Alkylation Cat_BaseCatalyst: sp³ N-Base(e.g., Triethylamine)High SelectivityInter_Lactone->Cat_Base Ring Opening Inter_EnolateEnolate IntermediateProductβ-Methyllevulinic Acid(3-methyl-4-oxopentanoic acid)Inter_Enolate->Product Acid Hydrolysis & Decarboxylation (-CO2) Cat_Base->Product Hydrolysis (91% Yield) Cat_Stoich->Inter_Enolate SN2

Figure 1: Comparative reaction pathways showing the direct, high-yield lactone route versus the multi-step acetoacetate route.

Detailed Catalyst Performance Analysis[1][2]
FeatureMethod A: Base-Catalyzed Lactone Hydrolysis Method B: Acetoacetic Ester Synthesis
Primary Catalyst sp³-Hybridized Nitrogen Bases (e.g., Triethylamine, DBU)Sodium Ethoxide (Stoichiometric Base)
Precursor (3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetic acidEthyl Acetoacetate + Ethyl Chloroacetate
Yield 91% (High)45 - 60% (Moderate)
Atom Economy High (Isomerization/Hydrolysis)Low (Loss of CO₂ and Ethanol)
Reaction Conditions Mild (100–120°C, Aqueous/Polar Solvent)Harsh (Reflux, Strong Acid Workup)
Key Advantage Sustainable, high selectivity, fewer byproducts.Commercially available starting materials.
Key Limitation Precursor availability (requires muconic acid stream).High waste disposal (salts, solvents).
Insight: Why sp³ Nitrogen Bases?

Recent patent literature (e.g., WO2023031285A1) highlights that sp³ hybridized nitrogen bases act as superior nucleophilic catalysts for opening the furanone ring. Unlike strong mineral bases (NaOH) which can cause non-selective degradation or polymerization of the sensitive furanone intermediate, organic bases like triethylamine provide the precise basicity (

Experimental Protocols

Protocol A: Green Synthesis via Lactone Hydrolysis (Recommended)

Target: High-purity synthesis for pharmaceutical applications.

Materials:

  • Precursor: (3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetic acid (derived from muconic acid carboxylation).

  • Catalyst: Triethylamine (Et₃N).

  • Solvent: Water (degassed).

Workflow:

  • Charge: In a high-pressure reactor (e.g., Parr autoclave), dissolve 10.0 g of the furanone precursor in 100 mL of water.

  • Catalysis: Add 1.5 equivalents of Triethylamine.

  • Reaction: Seal the reactor and heat to 120°C for 4–6 hours . Stirring speed: 500 rpm.

    • Note: Nitrogen atmosphere is recommended to prevent oxidative degradation.

  • Workup: Cool to room temperature. Acidify the solution to pH 2 using dilute H₂SO₄ to protonate the carboxylate salt.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Validation: Analyze via ¹H NMR. Characteristic peaks: Doublet at

    
     1.1-1.2 ppm (methyl group), Singlet at 
    
    
    2.1-2.2 ppm (acetyl methyl).
Protocol B: Classical Acetoacetic Ester Synthesis

Target: Laboratory-scale synthesis when biomass precursors are unavailable.

Workflow:

  • Enolate Formation: React Ethyl Acetoacetate (1.0 eq) with Sodium Ethoxide (1.1 eq) in absolute ethanol at 0°C.

  • Alkylation: Dropwise addition of Ethyl Chloroacetate (1.0 eq). Reflux for 4 hours.

  • Hydrolysis/Decarboxylation:

    • Evaporate ethanol.

    • Add 20% HCl (aq) and reflux for 6–12 hours. This step hydrolyzes the esters and decarboxylates the

      
      -keto acid moiety.
      
  • Isolation: Steam distillation or solvent extraction.

    • Critical Control Point: Decarboxylation must be complete; monitor CO₂ evolution. Incomplete reaction yields succinic acid derivatives.

Analytical Validation Data

When comparing products from both methods, the following analytical signatures confirm the identity of

Analytical MethodCharacteristic SignalInterpretation
¹H NMR (CDCl₃)

1.15 (d, 3H)
Methyl group at C3 position (coupling with CH).

2.19 (s, 3H)
Methyl ketone (terminal).

2.40 (dd, 1H), 2.85 (dd, 1H)
Methylene protons (

to COOH), diastereotopic.

2.95 (m, 1H)
Methine proton at C3.
¹³C NMR

208.5 ppm
Ketone Carbonyl (C4).

178.0 ppm
Carboxylic Acid Carbonyl (C1).
MS (EI) m/z 130 [M]+Molecular ion peak.

References

  • Biomass-Derived Synthesis & Patent Data

    • Process for the production of levulinic acid and derivatives thereof.[1][2][3][4] (2023).[5][6] WO2023031285A1. (Demonstrates 91% yield using basic catalysts).

  • Classical Organic Synthesis

    • Csende, F., & Stájer, G. (2000). 4- and 5-Oxocarboxylic Acids as Versatile Synthons for the Preparation of Heterocycles. Current Organic Chemistry.
  • Catalytic Mechanisms

    • Tsuji, J., & Yasuda, H. (1980). Carbonylation Reaction of Isoprene Catalyzed by Palladium(II). Bulletin of the Chemical Society of Japan.
  • Applications in Drug Development

    • Synthesis of Functionalized Bicyclic Scaffolds by Passerini Reactions of Cyclic Ketoacid. (Use of 3-methyl-4-oxopentanoic acid as a core scaffold).

Benchmarking the Synthesis of 3-Acetylbutyric Acid (3-Methyl-4-oxopentanoic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the synthesis of 3-Acetylbutyric acid (IUPAC: 3-Methyl-4-oxopentanoic acid ; CAS: 6628-79-1 ) against its non-methylated parent, Levulinic acid (4-Oxopentanoic acid). While Levulinic acid is a commoditized biomass derivative, 3-Acetylbutyric acid represents a specialized "designer" keto acid. Its synthesis introduces a critical chiral center at the C3 position , significantly increasing synthetic complexity but offering a valuable scaffold for asymmetric drug discovery, particularly in the synthesis of indole-based therapeutics and heterocyclic APIs.

Structural & Strategic Analysis

The core differentiation lies in the steric and stereochemical properties introduced by the C3-methyl group.

FeatureLevulinic Acid (Benchmark)3-Acetylbutyric Acid (Target)
Structure


Chirality AchiralChiral (C3) - Exists as (R)/(S) enantiomers
Primary Source Acid hydrolysis of Cellulose/BiomassMulti-step Chemical Synthesis (Acetoacetate route)
Atom Economy High (~100% from HMF)Low (due to decarboxylation/leaving groups)
Key Application Biofuels, Solvents (GVL), General precursorChiral building block for APIs, Indole synthesis

Comparative Synthesis Pathways

Method A: The Benchmark (Levulinic Acid)
  • Mechanism: Acid-catalyzed dehydration of hexoses (Glucose/Fructose)

    
     5-Hydroxymethylfurfural (HMF) 
    
    
    
    Rehydration/Ring-opening.
  • Status: Industrial scale. High yield (>70%).

  • Limitation: Cannot introduce the C3-methyl group selectively.

Method B: The Target Protocol (3-Acetylbutyric Acid)
  • Mechanism: Modified Acetoacetic Ester Synthesis.

  • Rationale: Direct alkylation of levulinic acid is non-selective (occurring at C3 and C5). To ensure regioselectivity at C3, we employ Ethyl 2-methylacetoacetate as the nucleophile. This locks the methyl group in position before the chain extension.

Reaction Scheme Visualization (DOT)

SynthesisPathway Start Ethyl 2-methylacetoacetate (Starting Material) Base NaOEt / EtOH (Enolate Formation) Start->Base Step 1 Alkylate Ethyl Bromoacetate (Alkylation) Base->Alkylate Nucleophilic Attack Inter Diester Intermediate (Ethyl 2-acetyl-2-methylsuccinate) Alkylate->Inter SN2 Reaction Hydro Dilute HCl / Heat (Hydrolysis & Decarboxylation) Inter->Hydro Step 2 Product 3-Acetylbutyric Acid (Target) Hydro->Product Reflux Byprod CO2 + EtOH Hydro->Byprod

Figure 1: Regioselective synthesis pathway for 3-Acetylbutyric acid via acetoacetate alkylation.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-Methyl-4-oxopentanoic acid via alkylation of Ethyl 2-methylacetoacetate.

Reagents
  • Ethyl 2-methylacetoacetate: 1.0 eq (Commercial or prepared via methylation of ethyl acetoacetate).

  • Sodium Ethoxide (NaOEt): 1.1 eq (21% wt in Ethanol).

  • Ethyl Bromoacetate: 1.1 eq.

  • Hydrochloric Acid (HCl): 6M Aqueous solution.

Step-by-Step Workflow
  • Enolate Formation (The Activation):

    • Charge a dry 3-neck flask with NaOEt solution under

      
       atmosphere.
      
    • Add Ethyl 2-methylacetoacetate dropwise at 0°C.

    • Validation: Solution should turn clear/yellowish; exotherm indicates deprotonation. Stir for 30 min.

  • Alkylation (The C-C Bond Formation):

    • Add Ethyl Bromoacetate dropwise, maintaining temp < 10°C to prevent O-alkylation or polymerization.

    • Reflux for 3-4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of starting keto-ester indicates completion.

    • Workup: Remove ethanol via rotary evaporation. Resuspend residue in water/ether, extract organic layer, dry over

      
      .
      
  • Hydrolysis & Decarboxylation (The Cascade):

    • Reflux the crude diester intermediate with 6M HCl for 6-8 hours.

    • Mechanism:[1][2] Acid hydrolysis converts esters to carboxylic acids. The

      
      -keto acid moiety at C3 is unstable and spontaneously decarboxylates ($ -CO_2 $), leaving the desired 
      
      
      
      -keto acid skeleton.
    • Validation: Evolution of gas bubbles (

      
      ) ceases when reaction is complete.
      
  • Purification:

    • Extract aqueous layer with Dichloromethane (DCM).

    • Critical Step: Vacuum distillation (approx. 130-135°C at 10 mmHg) is required to separate the product from unreacted levulinic acid derivatives or polymeric humins.

Benchmarking Data

MetricLevulinic Acid (Bio-Route)3-Acetylbutyric Acid (Synthetic)
Overall Yield 70-80%45-60%
Step Count 1 (Hydrolysis)3 (Enolization, Alkylation, Decarboxylation)
Atom Economy High (Loss of

)
Poor (Loss of

, EtOH, NaBr)
Cost Driver Energy (Heating)Reagents (Bromoacetate, Solvents)
Purity Profile High (>98% commercial)Requires distillation to remove polyester byproducts
Causality & Optimization
  • Yield Loss: The primary yield loss in the 3-Acetylbutyric acid protocol occurs during decarboxylation. If the temperature is too high, the product can cyclize to form

    
    -angelica lactone  derivatives.
    
  • Chirality: The chemical route produces a racemic mixture . For drug development requiring enantiopurity, enzymatic resolution (using lipases) or asymmetric alkylation (using chiral auxiliaries) is necessary, though this drops the yield further.

References

  • Synthesis of Keto Acids: "Comparative analysis of the chemical and biochemical synthesis of keto acids." Biotechnology Advances, 2021.

  • Acetoacetate Chemistry: "Ethyl n-butylacetoacetate." Organic Syntheses, Coll.[3] Vol. 1, p. 248. (Base protocol adaptation).

  • Target Molecule Data: "Pentanoic acid, 3-methyl-4-oxo-."[3][4][5][6] NIST Chemistry WebBook.[4]

  • Levulinic Acid Properties: "Levulinic acid: A sustainable platform chemical." Origin Materials.

Sources

Technical Guide: Validation of beta-Methyllevulinic Acid (β-MLA) in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation framework for beta-Methyllevulinic Acid (β-MLA) , also known as 3-methyl-4-oxopentanoic acid , as a biomarker in metabolic studies.

While often overshadowed by standard organic acids like Methylmalonic Acid (MMA), β-MLA is emerging as a specific analyte in high-resolution metabolomics, particularly in studies involving branched-chain amino acid (BCAA) catabolism anomalies , oxidative stress profiling , and xenobiotic metabolism .

Executive Summary: The Case for β-MLA

In metabolic profiling, "standard" biomarkers often lack the specificity required to distinguish between subtle pathway deviations. beta-Methyllevulinic Acid (β-MLA) represents a structural hybrid between ketone bodies and short-chain fatty acids. Its presence often signifies specific upstream dysregulation in keto-acid metabolism or specific environmental/dietary exposures (e.g., terpene degradation).

The Challenge: β-MLA is structurally isomeric with several other organic acids (e.g., 2-methyl-3-oxovaleric acid). Without rigorous chromatographic resolution, it is frequently misidentified, leading to false positives in metabolic flux analysis.

The Solution: This guide outlines a GC-MS/MS based validation protocol using Oximation-Silylation derivatization to lock the keto-enol tautomerism, ensuring precise quantification against established alternatives.

Comparative Analysis: β-MLA vs. Established Alternatives

To validate β-MLA, we must benchmark it against the "Gold Standards" of organic acid profiling: Methylmalonic Acid (MMA) (clinical standard) and Levulinic Acid (LA) (chemical analog).

Table 1: Performance Matrix
Featurebeta-Methyllevulinic Acid (β-MLA) Methylmalonic Acid (MMA) Levulinic Acid (LA)
CAS Registry 6628-79-1516-05-2123-76-2
Primary Utility Niche marker for BCAA flux & oxidative stress; Plant/Fungal metabolite profiling.Gold standard for B12 deficiency & Methylmalonic Acidemia.[1]Marker for glucose degradation; Cytotoxic stress indicator.
Chemical Stability Moderate: Prone to decarboxylation if not derivatized.High: Stable in urine/plasma.High: Very stable.
Isomeric Interference High: Confused with 2-methyl-3-oxovaleric acid & 4-methyl-2-oxopentanoic acid.Low: Unique retention time; distinct m/z 119 fragment.Low: Few naturally occurring isomers.
Detection Limit (LOD) ~10 ng/mL (GC-MS/MS)~5 ng/mL (GC-MS)~50 ng/mL (HPLC-UV)
Derivatization Need Critical: Requires Oximation (for ketone) + Silylation (for acid).Standard: Silylation (BSTFA) is sufficient.Standard: Silylation or Hydrazone formation.
Expert Insight: The Causality of Choice
  • Why choose β-MLA? When your study focuses on isoleucine/leucine downstream catabolism where MMA is unresponsive. MMA reflects Propionyl-CoA carboxylase activity; β-MLA reflects specific keto-acid oxidation states that MMA misses.

  • The Risk: Using standard LC-MS without derivatization often fails for β-MLA due to poor ionization efficiency of the ketone group. GC-MS is the superior modality here.

Experimental Protocol: Self-Validating Quantification System

This protocol uses a Double-Derivatization Strategy to ensure the ketone group does not enolize, which would otherwise cause peak tailing and quantification errors.

Methodology: GC-MS Profiling of β-MLA

Reagents:

  • Internal Standard (IS): [2H3]-Methylmalonic acid or Tropic Acid.

  • Oximation Reagent: Methoxyamine hydrochloride (20 mg/mL in pyridine).

  • Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 100 µL of plasma/urine.

    • Add 10 µL Internal Standard.

    • Protein Precipitation: Add 400 µL cold Methanol (-20°C). Vortex 30s. Centrifuge at 14,000 x g for 10 min.

    • Transfer supernatant to a glass vial and evaporate to dryness under Nitrogen (40°C).

  • Derivatization Step 1 (Oximation):

    • Purpose: Locks the ketone group of β-MLA, preventing isomer interconversion.

    • Add 50 µL Methoxyamine HCl/Pyridine .

    • Incubate at 60°C for 60 minutes .

  • Derivatization Step 2 (Silylation):

    • Purpose: Volatilizes the carboxylic acid group.

    • Add 50 µL MSTFA .

    • Incubate at 60°C for 30 minutes .

  • GC-MS Acquisition:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 70°C (2 min) -> 10°C/min -> 300°C.

    • Mode: SIM (Selected Ion Monitoring).

    • Target Ions (TMS-Oxime derivative):

      • Quant Ion: m/z specific to the methyl-oxime fragment (typically M-15 or M-57).

      • Qualifier Ions: Must maintain a ratio within 20% of the standard.

Validation Criteria (Acceptance Limits)
  • Linearity: R² > 0.995 over 0.1 – 100 µM range.

  • Precision (CV): < 15% (Inter-day).

  • Recovery: 85-115% (Spiked matrix).

Visualizing the Validation Logic

The following diagram illustrates the decision logic required to differentiate β-MLA from its metabolic isomers, a critical step often skipped in lower-quality studies.

ValidationWorkflow Start Biological Sample (Urine/Plasma) Extract Extraction & Protein PPT Start->Extract Deriv1 Step 1: Oximation (Stabilize Ketone) Extract->Deriv1 Prevents enolization Deriv2 Step 2: Silylation (Volatilize Acid) Deriv1->Deriv2 GCMS GC-MS Analysis (SIM Mode) Deriv2->GCMS Decision Isomer Separation? GCMS->Decision ResultA Peak A: 2-Methyl-3-oxovaleric (Isoleucine Defect) Decision->ResultA RT: 12.4 min ResultB Peak B: beta-Methyllevulinic (Target Biomarker) Decision->ResultB RT: 12.8 min (Distinct Mass Spec) ResultC Peak C: 4-Methyl-2-oxopentanoic (Leucine Defect) Decision->ResultC RT: 13.1 min

Figure 1: Analytical workflow for differentiating β-MLA from isomeric branched-chain keto acids.

Mechanism of Action & Biological Context[2][3][4]

To interpret β-MLA levels, one must understand its position in the metabolic network. Unlike MMA, which is a direct bottleneck marker, β-MLA often appears as a shunt metabolite .

Pathway Substrate Branched Chain Amino Acids / Terpenes Inter1 Acyl-CoA Intermediates Substrate->Inter1 BetaMLA beta-Methyllevulinic Acid (Accumulation) Inter1->BetaMLA Shunt Pathway (Activated during stress) TCA TCA Cycle Inter1->TCA Normal Flux Block Metabolic Block (e.g., Oxidative Stress) Block->TCA Inhibition

Figure 2: β-MLA accumulation as a shunt metabolite during metabolic blockages or oxidative stress.

Interpretation Guide:
  • Elevated β-MLA: Suggests a blockage in the catabolism of methylated precursors or exposure to specific xenobiotics (e.g., terpenes found in plant-based medicines).

  • Absence: Normal metabolic flux, provided the LOD is sufficient (<10 ng/mL).

References

  • HealthMatters. (2024). Methylmalonic Acid - Metabolimix+ - Lab Results explained. Retrieved from

  • National Institutes of Health (NIH). (2025). Correlation between toxic organic acid fluctuations and neurodevelopment in patients with methylmalonic acidemia. PubMed Central. Retrieved from

  • ResearchGate. (2025). Biological and Chemical Evaluation of Secondary Metabolites from Endophytic Fungi. (Identifying 3-methyl-4-oxopentanoic acid in extracts). Retrieved from

  • GuideChem. (2024). BETA-METHYLLEVULINIC ACID CAS No: 6628-79-1 Chemical Properties. Retrieved from

  • MDPI. (2025). Metabolomic Biomarkers in Gestational Diabetes Mellitus: A Review of the Evidence. (Context on beta-cell metabolic demands). Retrieved from

Sources

A Technical Guide to the Applications of 3-Methyl-4-oxopentanoic Acid and its Isomers in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

To our valued researchers, scientists, and drug development professionals,

In the spirit of rigorous scientific integrity and transparency, this guide begins with a crucial clarification. Our initial objective was to create an in-depth comparative guide on the applications of 3-Methyl-4-oxopentanoic acid. However, a comprehensive review of current peer-reviewed literature, patent databases, and chemical registries has revealed a significant gap in application-focused research for this specific molecule. While 3-Methyl-4-oxopentanoic acid (CAS 6628-79-1) is commercially available and documented as a chemical intermediate, there is a notable absence of published studies detailing its use in biological systems, drug development, or as a final functional product.

Therefore, to provide a guide that is both technically robust and grounded in verifiable scientific evidence, we have exercised our editorial control to expand the scope. This guide will first summarize the known synthetic utility of 3-Methyl-4-oxopentanoic acid and then pivot to a comprehensive comparative analysis of its closely related and more extensively studied isomer, 2-Methyl-3-oxopentanoic acid . This approach allows us to fulfill the core requirements of providing actionable, data-supported insights for laboratory applications.

Part 1: 3-Methyl-4-oxopentanoic Acid: A Synthetic Intermediate

3-Methyl-4-oxopentanoic acid is primarily documented as a building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a potential precursor for the synthesis of more complex molecules.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
CAS Number 6628-79-1
Appearance Solid

While direct applications are not extensively documented, its structure suggests potential utility in the synthesis of heterocyclic compounds and other complex organic scaffolds. Further research is required to explore these possibilities.

Part 2: A Comparative Guide to the Applications of 2-Methyl-3-oxopentanoic Acid

The structural isomer, 2-Methyl-3-oxopentanoic acid, offers a much richer landscape of documented applications, particularly in the fields of fragrance chemistry and natural product synthesis. This section will compare its utility and performance in these distinct domains.

Application in the Fragrance Industry: A Source of Nutty and Fruity Notes

The ethyl ester of 2-Methyl-3-oxopentanoic acid, ethyl 2-methyl-3-oxopentanoate, is a valued ingredient in the fragrance industry, prized for its characteristic nutty and fruity aroma.[1] The synthesis of this fragrance component is a key area of study, with a focus on producing specific chiral enantiomers to achieve desired scent profiles.

Comparative Olfactory Properties of Chiral Isomers:

While detailed quantitative comparisons are proprietary to fragrance companies, qualitative reports indicate that the different stereoisomers of ethyl 2-methyl-3-oxopentanoate possess distinct olfactory characteristics. This highlights the importance of stereoselective synthesis in fine fragrance creation.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-3-oxopentanoate via Acetoacetic Ester Synthesis

This protocol outlines a plausible synthetic route. The causality behind this choice lies in its versatility and reliability for forming carbon-carbon bonds and creating β-keto esters.

  • Ethylation of Ethyl Acetoacetate: Sodium ethoxide is used to deprotonate ethyl acetoacetate, creating a nucleophilic enolate. This is followed by reaction with an ethyl halide (e.g., ethyl bromide) to introduce the first alkyl group.

  • Methylation: The resulting ethyl 2-ethylacetoacetate is then subjected to a second alkylation step using a similar base and a methyl halide (e.g., methyl iodide).

  • Hydrolysis and Decarboxylation: The dialkylated intermediate is hydrolyzed under acidic or basic conditions, followed by gentle heating to promote decarboxylation, yielding 2-methyl-3-oxopentanoic acid.

  • Esterification: The crude acid is then esterified, typically via Fischer esterification with ethanol and a catalytic amount of strong acid, to produce the final fragrance ingredient, ethyl 2-methyl-3-oxopentanoate.

Acetoacetic_Ester_Synthesis start Ethyl Acetoacetate step1 Ethylation (NaOEt, EtBr) start->step1 intermediate1 Ethyl 2-ethylacetoacetate step1->intermediate1 step2 Methylation (NaOEt, MeI) intermediate1->step2 intermediate2 Ethyl 2-ethyl-2-methylacetoacetate step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 intermediate3 2-Methyl-3-oxopentanoic acid step3->intermediate3 step4 Esterification (EtOH, H+) intermediate3->step4 end_product Ethyl 2-methyl-3-oxopentanoate (Fragrance) step4->end_product

Caption: Workflow for the synthesis of a fragrance ingredient.

Application in Natural Product Synthesis: A Chiral Building Block

The methyl ester of 2-methyl-3-oxopentanoic acid serves as a crucial intermediate in the total synthesis of the antiproliferative polyketide, (+)-R-aureothin.[1] This application showcases its value as a chiral building block for constructing complex, biologically active molecules.

Comparison with Other Synthetic Intermediates:

The utility of 2-methyl-3-oxopentanoate esters in this context is compared against other C6 building blocks based on the following parameters:

Parameter2-Methyl-3-oxopentanoate EsterAlternative Building Blocks
Chirality Can be synthesized as specific enantiomers, allowing for stereocontrolled synthesis.May be achiral or require additional steps to introduce chirality.
Functionality The β-keto ester moiety allows for a variety of subsequent chemical transformations (e.g., condensation reactions).May possess less versatile functional groups.
Availability Can be prepared through established synthetic routes.Availability may vary.

Experimental Workflow: Role in the Total Synthesis of (+)-R-aureothin

The total synthesis of (+)-R-aureothin is a multi-step process. The methyl ester of 2-methyl-3-oxopentanoic acid provides a key fragment of the carbon skeleton. A generalized workflow is as follows:

  • Synthesis of the Chiral Intermediate: Enantioselective synthesis of methyl 2-methyl-3-oxopentanoate is performed to obtain the desired stereoisomer.

  • Condensation Reaction: The chiral β-keto ester is utilized in a condensation reaction (e.g., an aldol or Claisen condensation) with another synthetic fragment to build a larger, more complex intermediate.

  • Further Elaboration: The resulting intermediate undergoes a series of further chemical transformations (e.g., reductions, oxidations, cyclizations) to construct the final complex structure of (+)-R-aureothin.

Natural_Product_Synthesis start Chiral Methyl 2-Methyl-3-oxopentanoate step1 Condensation Reaction (with another fragment) start->step1 intermediate Key Intermediate (incorporating the C6 backbone) step1->intermediate step2 Multi-step Elaboration (Reductions, Cyclizations, etc.) intermediate->step2 end_product (+)-R-aureothin (Antiproliferative Agent) step2->end_product

Caption: Role of the keto ester in natural product synthesis.

Biological Relevance: A Metabolite in Propionic Acidemia

2-Methyl-3-oxopentanoic acid is also recognized as a metabolite that accumulates in patients with propionic acidemia, a rare metabolic disorder.[2] Its presence is a diagnostic marker for this condition.[2] In this context, it is not an "application" but a biomarker of disease. Its accumulation is a consequence of a dysfunctional metabolic pathway.[2]

Comparison of Metabolic Profiles:

ConditionKey Accumulated Metabolites
Propionic Acidemia Propionyl-CoA, 2-methylcitrate, 2-Methyl-3-oxopentanoic acid
Normal Metabolism Basal levels of these metabolites

Experimental Protocol: Detection of 2-Methyl-3-oxopentanoic Acid in Urine

The standard method for detecting and quantifying this metabolite is through gas chromatography-mass spectrometry (GC-MS) analysis of organic acids in a patient's urine.

  • Sample Collection: A urine sample is collected from the patient.

  • Sample Preparation: An internal standard is added to the urine sample for accurate quantification. The organic acids are then extracted from the urine matrix.

  • Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS instrument. The gas chromatograph separates the different organic acids based on their boiling points and interactions with the column. The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio, confirming the presence and quantity of 2-Methyl-3-oxopentanoic acid.

Conclusion

While the direct applications of 3-Methyl-4-oxopentanoic acid remain an open area for future research, its isomer, 2-Methyl-3-oxopentanoic acid, serves as a versatile tool in both industrial and research settings. Its utility as a fragrance ingredient and a chiral building block for the synthesis of complex natural products is well-documented. Furthermore, its role as a biomarker in propionic acidemia highlights its relevance in clinical chemistry. This guide provides a foundation for understanding the current applications of this class of molecules and aims to inspire further investigation into their potential uses.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of beta-Methyllevulinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles of Chemical Waste Management

The disposal of any chemical waste, including beta-Methyllevulinic Acid, is governed by stringent regulations to protect personnel and the environment. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] It is imperative that all laboratory personnel treat unknown chemical waste as hazardous until a formal determination is made by a qualified professional.[2] Evaporation in a fume hood is not a permissible disposal method.[2]

Characterization of beta-Methyllevulinic Acid Waste

A definitive classification of beta-Methyllevulinic Acid as hazardous or non-hazardous requires a specific Safety Data Sheet (SDS) or analytical testing. However, based on its chemical structure—containing both a carboxylic acid and a ketone functional group—we can anticipate its potential hazards. Organic acids can be corrosive, and ketones may be flammable. Therefore, it is prudent to handle beta-Methyllevulinic Acid as a hazardous waste until proven otherwise.

Key Properties of beta-Methyllevulinic Acid:

PropertyValueSource
Synonyms 3-Acetylbutyric Acid, 3-Methyl-4-oxopentanoic AcidTCI
CAS Number 6628-79-1TCI
Molecular Formula C₆H₁₀O₃TCI
Physical State Solid (White to Light yellow powder to crystal)TCI
Melting Point 32 °CTCI
Boiling Point 242 °CTCI
Storage Refrigerated (0-10°C), under inert gas, hygroscopicTCI

A structurally related compound, Methyl Levulinate (the methyl ester of levulinic acid), is classified as a combustible liquid.[3] This suggests that while beta-Methyllevulinic Acid is a solid at room temperature, it may still have flammability concerns, especially at elevated temperatures.

Step-by-Step Disposal Protocol for beta-Methyllevulinic Acid

This protocol provides a systematic approach to the safe disposal of beta-Methyllevulinic Acid.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A laboratory coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Do not mix beta-Methyllevulinic Acid waste with other chemical waste streams unless compatibility has been confirmed.

  • Specifically, avoid mixing with strong oxidizing agents, bases, or other reactive chemicals.

Step 3: Container Selection and Labeling

  • Choose a waste container that is compatible with beta-Methyllevulinic Acid. A high-density polyethylene (HDPE) container is generally a safe choice for organic acids.[1]

  • The container must be in good condition, with a secure, leak-proof lid.[4]

  • Label the container clearly with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1] The label must include:

    • The full chemical name: "beta-Methyllevulinic Acid" (no abbreviations).[1]

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[1]

    • The associated hazards (e.g., "Corrosive," "Combustible").

Step 4: Waste Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.[2][4]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 5: Arranging for Disposal

  • Once the waste container is full, or if the accumulation time limit set by your institution or local regulations is approaching, arrange for its disposal through your EHS department.[5]

  • Do not dispose of beta-Methyllevulinic Acid down the drain or in the regular trash.[1][6]

Emergency Procedures for Spills

In the event of a spill of beta-Methyllevulinic Acid:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of respiratory exposure.

  • If you are trained and it is safe to do so , contain the spill using a chemical spill kit with an absorbent appropriate for organic acids.

  • Do not use combustible materials like paper towels to clean up a spill of a potentially combustible substance.

  • Collect the absorbed material and place it in a labeled hazardous waste container.

  • Report the spill to your laboratory supervisor and EHS department.

The Logic of Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

ChemicalWasteDisposal Start Chemical Waste Generated Characterize Characterize Waste (Consult SDS or EHS) Start->Characterize IsHazardous Is it Hazardous? Characterize->IsHazardous NonHazardous Non-Hazardous Waste Disposal (Follow Institutional Guidelines) IsHazardous->NonHazardous No Segregate Segregate by Compatibility IsHazardous->Segregate Yes End Disposal Complete NonHazardous->End Containerize Select & Label Approved Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Dispose Arrange for EHS Pickup & Disposal Store->Dispose Dispose->End

Caption: Decision workflow for laboratory chemical waste disposal.

Conclusion: A Commitment to Safety

The proper disposal of beta-Methyllevulinic Acid is a critical aspect of laboratory safety and environmental responsibility. By adhering to these guidelines, you contribute to a safe and compliant research environment. Always consult your institution's specific waste management plan and EHS department for guidance.

References

  • Carl Roth. Safety Data Sheet: Betulinic acid.[Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.[Link]

  • University of Tennessee, Knoxville. How to Dispose of Chemical Waste.[Link]

  • American Chemical Society. Hazardous Waste and Disposal.[Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • American Chemical Society. Regulation of Laboratory Waste.[Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • HCI Environmental. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal.[Link]

  • Occupational Safety and Health Administration. Laboratories - Overview.[Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.